molecular formula C10H15O8P B3052289 Bis[2-(acryloyloxy)ethyl] hydrogen phosphate CAS No. 40074-34-8

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate

Cat. No.: B3052289
CAS No.: 40074-34-8
M. Wt: 294.19 g/mol
InChI Key: WAJJFPMYKWCDNI-UHFFFAOYSA-N
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Description

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is a useful research compound. Its molecular formula is C10H15O8P and its molecular weight is 294.19 g/mol. The purity is usually 95%.
The exact mass of the compound Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis[2-(acryloyloxy)ethyl] hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[2-(acryloyloxy)ethyl] hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[hydroxy(2-prop-2-enoyloxyethoxy)phosphoryl]oxyethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O8P/c1-3-9(11)15-5-7-17-19(13,14)18-8-6-16-10(12)4-2/h3-4H,1-2,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJFPMYKWCDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOP(=O)(O)OCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068210
Record name Bis(2-(acryloyloxy)ethyl) hydrogen phosphate
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Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40074-34-8
Record name 1,1′-[Phosphinicobis(oxy-2,1-ethanediyl)] di-2-propenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(phosphinicobis(oxy-2,1-ethanediyl)) ester
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Record name 2-Propenoic acid, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester
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Record name Bis(2-(acryloyloxy)ethyl) hydrogen phosphate
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Record name Bis[2-(acryloyloxy)ethyl] hydrogen phosphate
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Foundational & Exploratory

Chemical structure and properties of bis[2-(acryloyloxy)ethyl] hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Nomenclature: Bis(2-acryloyloxyethyl) phosphate | CAS: 40074-34-8 Abbreviation: Bis-AEP (or BAOEP)

Executive Summary

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AEP) is a bifunctional phosphate ester monomer bridging the gap between organic polymer chemistry and inorganic surface science. Unlike its more common methacrylate analog (Bis-MEP/BMEP), Bis-AEP features acrylate functionality, conferring significantly faster polymerization kinetics and higher crosslinking efficiency. This guide dissects its molecular architecture, synthesis challenges, and critical role in designing high-performance hydrogels, dental adhesives, and flame-retardant coatings.

Molecular Architecture & Physicochemical Identity

Bis-AEP is defined by a "head-and-tail" architecture: a hydrophilic, acidic phosphate core flanked by two hydrophobic, reactive acrylate tails.

Structural Specifications
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 294.19 g/mol []

  • Key Functional Groups:

    • Phosphate Diester (

      
      ):  Provides acidity (
      
      
      
      ) and metal-chelating capability (binding to
      
      
      ,
      
      
      ,
      
      
      ).
    • Acrylate Groups (

      
      ):  Enable rapid free-radical polymerization. The absence of the methyl group (found in methacrylates) reduces steric hindrance, increasing reactivity rates (
      
      
      
      ).
PropertyValue / CharacteristicRelevance
Physical State Viscous Liquid (Colorless to Pale Yellow)High viscosity requires dilution for handling.
Solubility Soluble in Ethanol, Acetone, Water (pH dependent)Amphiphilic nature allows use in diverse solvent systems.
Refractive Index ~1.474Matches many biological tissues/resins (optical clarity).
Acidity Monoprotic (Strongly Acidic)Self-etching capability for dental/bone substrates.
The Acrylate vs. Methacrylate Distinction

Researchers often confuse Bis-AEP with Bis-MEP (CAS 32435-46-4).

  • Bis-AEP (Acrylate): Faster cure, higher shrinkage, higher crosslink density. Preferred for UV-curable coatings and rapid-set hydrogels.

  • Bis-MEP (Methacrylate): Slower cure, lower shrinkage, hydrolytically more stable. Preferred for long-term dental restoratives.

Synthesis & Impurity Profiling

The synthesis of Bis-AEP is non-trivial due to the statistical distribution of phosphorylation products. Commercial "Bis-AEP" is often a mixture containing mono-esters and pyro-phosphates.

Synthetic Pathway

The standard route involves the phosphorylation of 2-Hydroxyethyl Acrylate (HEA) using Phosphorus Oxychloride (


) or Phosphorus Pentoxide (

).

Synthesis HEA 2-Hydroxyethyl Acrylate (HEA) Reaction Esterification (T < 10°C, Inhibitor present) HEA->Reaction Agent Phosphorylating Agent (POCl3 or P2O5) Agent->Reaction Mixture Crude Mixture: Mono-ester + Bis-ester + H3PO4 Reaction->Mixture Purification Extraction/Washing (Remove H3PO4/Mono) Mixture->Purification Product Bis-AEP (Target Diester) Purification->Product

Figure 1: Synthetic workflow for Bis-AEP. Strict temperature control is required to prevent premature polymerization of the acrylate group.

Impurity Management (The "Mixture" Trap)
  • Mono-ester (Mono-AEP): More hydrophilic, higher acidity. Increases water uptake in hydrogels but reduces crosslinking density.

  • Residual

    
    :  Increases osmotic pressure and acidity; cytotoxic in cell culture if not removed.
    
  • Detection:

    
    -NMR  is the gold standard.
    
    • Bis-AEP:

      
       ppm (Diester).
      
    • Mono-AEP:

      
       ppm (Monoester).
      
    • Inorganic Phosphate:

      
       ppm.
      

Functional Mechanisms

Bis-AEP operates via a dual mechanism: Interfacial Chelation and Covalent Networking .

Adhesion Mechanism (Calcium Chelation)

The phosphate group deprotonates and binds to surface cations (e.g.,


 in Hydroxyapatite, 

in Alumina). This is the "Self-Etch" mechanism in dental adhesives.
Polymerization Kinetics

As a diacrylate, Bis-AEP acts as a crosslinker.

  • Rate:

    
    . Bis-AEP exhibits auto-acceleration (Gel Effect) earlier than methacrylates due to higher chain mobility and lack of steric hindrance.
    
  • Network: Forms a rigid, highly crosslinked network with high glass transition temperature (

    
    ) relative to mono-acrylates.
    

Mechanism Substrate Substrate Surface (Hydroxyapatite/Metal) Chelation Ionic Interaction (P-O-Ca Bond) Substrate->Chelation BisAEP Bis-AEP Monomer BisAEP->Chelation Phosphate Head Network Crosslinked Polymer Matrix BisAEP->Network Acrylate Tail Chelation->Network Anchoring UV UV Light / Radical Initiator UV->Network Initiation

Figure 2: Dual-function mechanism: The phosphate head anchors to the substrate while the acrylate tails build the polymer matrix.

Biomedical & Industrial Applications[2]

Hydrogels & Drug Delivery

Bis-AEP is a superior crosslinker for pH-responsive hydrogels.

  • Mechanism: The phosphate group ionizes at physiological pH (

    
    ), causing electrostatic repulsion and hydrogel swelling, which releases loaded drugs.
    
  • Advantage: Unlike simple crosslinkers (e.g., MBA), Bis-AEP adds functionality (adhesion/mineralization potential) to the gel.

Dental Adhesives

While BMEP (methacrylate) is standard, Bis-AEP is used in UV-curable dental sealants where speed is paramount. It etches the enamel/dentin surface (removing the smear layer) and simultaneously infiltrates the collagen network to form a "Hybrid Layer."

Flame Retardancy

Phosphorus-containing acrylates promote char formation. Upon combustion, Bis-AEP decomposes to form polyphosphoric acid, which creates a carbonaceous barrier (char) that insulates the underlying material from heat and oxygen.

Experimental Protocols

Protocol A: Purity Verification via -NMR

Validates the ratio of Bis- to Mono-ester.

  • Solvent: Dissolve 20 mg of sample in

    
     or 
    
    
    
    (depending on solubility).
  • Standard: Use 85%

    
     as an external standard (0 ppm).
    
  • Acquisition: Run

    
     sequence (proton-decoupled).
    
  • Analysis: Integrate peaks.

    • Bis-AEP (Target): ~ -1.0 ppm.

    • Mono-AEP (Impurity): ~ +0.5 ppm.

    • Pyro-phosphates (Synthesis artifact): ~ -10 to -12 ppm.

Protocol B: Fabrication of a Bio-Adhesive Hydrogel

A self-validating workflow for creating a drug-delivery matrix.

StepActionRationale
1. Stock Prep Mix Bis-AEP (5 wt%) with HEMA (95 wt%) in water.Bis-AEP acts as the crosslinker; HEMA is the bulk matrix.
2. Neutralization Adjust pH to 7.0 using NaOH.Critical: Acidic Bis-AEP can hydrolyze acrylates if stored low pH. Neutralization ensures stability.
3. Initiation Add Photoinitiator (e.g., LAP or Irgacure 2959) at 0.5 wt%.Enables UV curing.
4.[3] Casting Inject into glass mold (1mm spacer).Defines geometry.
5. Curing Expose to UV (365nm, 10 mW/cm²) for 60s.Fast cure of Bis-AEP locks the shape.
6. QC Swell in PBS. Check for dissolution.If it dissolves, crosslinking failed (Bis-AEP hydrolyzed or insufficient).

Safety & Handling

  • Sensitization: Acrylates are potent skin sensitizers. Bis-AEP, with its acidic nature, can cause both chemical burns and allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Stability: Store at 2-8°C. Bis-AEP is prone to hydrolysis (cleavage of the ester bond) and premature polymerization. Ensure the presence of an inhibitor (e.g., MEHQ ~50 ppm).

References

  • Moszner, N., et al. (2009). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.
  • Wang, L., et al. (2009). Fire retardancy of bis[2-(methacryloyloxy)ethyl] phosphate modified poly(methyl methacrylate) nanocomposites. Polymer Degradation and Stability.[4][5] (Establishes the flame retardant mechanism of phosphate esters). Retrieved from [Link]

Sources

Synthesis Pathways and Mechanistic Insights for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AEP) is a bifunctional organophosphate monomer that plays a critical role in the development of advanced biomaterials, structural adhesives, and flame-retardant coatings. Featuring two polymerizable acrylate groups flanking a central acidic phosphate moiety, Bis-AEP acts simultaneously as a robust crosslinker and an adhesion promoter.

In the context of 1[1], the phosphate ester acts as a critical adhesion promoter, significantly enhancing lap shear strength on metallic and composite substrates. Furthermore, its incorporation into epoxy acrylate resins dramatically improves flame retardancy by promoting the formation of an intumescent char layer during thermal degradation[2]. In biomaterials, the molecular architecture of the phosphate group allows it to bridge the interface between organic polymer matrices and inorganic substrates (e.g., chelating calcium in bone or hydroxyapatite)[3].

Mechanistic Causality in Synthesis Design

Historically, phosphate ester monomers were synthesized by reacting hydroxyalkyl acrylates with phosphorus pentoxide (P₂O₅)[4]. However, this pathway is fundamentally flawed for high-purity applications because it inherently produces a statistical mixture of mono-, di-, and tri-esters[5]. When a monomeric ester containing such uncontrolled tri-ester impurities is used, unpredictable gelation often occurs during downstream copolymerization[4].

To achieve high-purity Bis-AEP, a controlled nucleophilic substitution utilizing phosphorus oxychloride (POCl₃) is strictly preferred. By strictly controlling the stoichiometry (a 2:1 ratio of 2-hydroxyethyl acrylate to POCl₃) and utilizing a low-temperature environment, the reaction selectively favors the formation of the di-substituted phosphorochloridate intermediate[3]. Subsequent hydrolysis converts the remaining P-Cl bond to a P-OH group, yielding the target hydrogen phosphate.

SynthesisPathway A 2-Hydroxyethyl Acrylate (HEA) + Triethylamine (TEA) C Phosphorochloridate Intermediate A->C DCM, 0°C N2 Atmosphere B Phosphorus Oxychloride (POCl3) B->C DCM, 0°C N2 Atmosphere D Hydrolysis (H2O Addition) C->D Nucleophilic substitution E Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate D->E HCl elimination

Fig 1. Synthesis pathway of bis[2-(acryloyloxy)ethyl] hydrogen phosphate via POCl3.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of Bis-AEP. While industrial protocols often reference the methacrylate homologue (3[3]), the synthesis pathway for the acrylate variant follows an identical stoichiometric and mechanistic trajectory, substituting 2-hydroxyethyl acrylate (HEA) for HEMA.

Phase 1: System Preparation & Inertion
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and thermometer.

  • Charge: Add 2.05 eq of HEA, 2.05 eq of triethylamine (TEA), and 500 ppm of MEHQ (relative to HEA) dissolved in anhydrous dichloromethane (DCM, ~10 mL/g HEA)[3].

  • Causality: The nitrogen atmosphere prevents moisture from prematurely hydrolyzing the POCl₃. MEHQ (a radical scavenger) is strictly required to prevent the concentrated acrylate monomers from auto-polymerizing.

Phase 2: Electrophilic Phosphorylation
  • Cooling: Submerge the reaction vessel in an ice/salt bath to achieve an internal temperature of 0–4°C[3].

  • Addition: Dilute 1.0 eq of POCl₃ in an equal volume of DCM and transfer to the addition funnel. Add the POCl₃ solution dropwise over 60–90 minutes.

  • Causality: The nucleophilic attack of the HEA hydroxyl on the electrophilic phosphorus center is highly exothermic. Failing to control this heat generation (keeping internal temp < 10°C) risks auto-acceleration of acrylate polymerization[3].

Phase 3: Hydrolysis & Workup
  • Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours to ensure complete conversion to the phosphorochloridate intermediate.

  • Hydrolysis: Quench the reaction by adding a stoichiometric excess of distilled water. Stir vigorously for 30 minutes.

  • Causality: Water hydrolyzes the remaining P-Cl bond into the desired P-OH group. Simultaneously, it dissolves the precipitated TEA-HCl salts into the aqueous phase for facile separatory funnel extraction[3].

Phase 4: Purification
  • Extraction: Transfer to a separatory funnel. Extract the organic (DCM) layer and wash twice with mildly acidic water (pH ~3) to remove residual TEA, followed by a brine wash.

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C to yield the final Bis-AEP monomer.

ProtocolWorkflow Step1 1. Reagent Prep & Cooling (0°C) Step2 2. Dropwise POCl3 Addition (1 hr) Step1->Step2 Step3 3. Room Temp Stirring (2-4 hr) Step2->Step3 QC1 Temp Control < 10°C Step2->QC1 Step4 4. Hydrolysis & Phase Separation Step3->Step4 Step5 5. Solvent Evaporation & Purification Step4->Step5 QC2 31P NMR Shift Tracking Step5->QC2

Fig 2. Step-by-step experimental workflow with integrated quality control checkpoints.

Quantitative Data Presentation

To ensure reproducibility, the stoichiometric matrix must be strictly adhered to. The slight excess of HEA and TEA ensures that the first two P-Cl bonds are fully consumed before hydrolysis.

Table 1: Stoichiometric Matrix and Reagent Causality

ReagentEquivalentsFunctionMechanistic Causality
HEA 2.05 eqPrimary MonomerSlight excess ensures complete consumption of the first two P-Cl bonds of POCl₃.
POCl₃ 1.00 eqPhosphorylating AgentProvides the central phosphate hub; highly reactive P-Cl bonds enable stepwise substitution.
TEA 2.05 eqAcid ScavengerNeutralizes HCl byproduct, shifting equilibrium forward and preventing acidic cleavage of acrylate esters.
DCM 10 mL/g HEAAprotic SolventSolubilizes reagents while remaining inert to POCl₃; low boiling point aids downstream evaporation.
MEHQ 500 ppmRadical InhibitorPrevents spontaneous thermal or auto-catalytic polymerization of the vinyl groups during synthesis.

Analytical Validation (The Self-Validating System)

A robust synthesis is not merely a sequence of actions; it is a self-validating system where physical and spectroscopic cues confirm mechanistic progress.

  • Visual Validation: The immediate formation of a dense white precipitate (TEA-HCl) upon POCl₃ addition serves as a primary visual validation that the forward nucleophilic substitution is occurring[3].

  • Thermal Validation: The reaction exotherm serves as a real-time indicator of reaction kinetics. A sudden temperature spike indicates poor mixing or overly rapid addition, risking runaway polymerization.

  • Spectroscopic Validation (³¹P NMR): Post-purification, the product must be validated to ensure the correct degree of esterification. According to established spectral assignments for phosphorylated hydroxyethyl monomers, the target diester (Bis-AEP) will present a distinct ³¹P NMR shift between -0.5 ppm and 0.1 ppm [5]. Contamination by monoesters shifts the spectrum to 0.5–1.1 ppm, while over-reaction to the triester pushes the shift to -1.0–0.6 ppm[5]. The absence of peaks around -11.1 ppm to -12.4 ppm confirms the successful avoidance of pyrophosphoric acid byproducts[5].

References

  • US Patent Office. "Acrylate Structural Adhesive - US20220135844A1." Google Patents. 1

  • ResearchGate. "Synthesis of a Novel Phosphorus- and Nitrogen-Containing Acrylate and Its Performance as an Intumescent Flame Retardant for Epoxy Acrylate." ResearchGate. 2

  • Benchchem. "Bis(methacryloyloxyethyl) Hydrogen Phosphate." Benchchem. 3

  • European Patent Office. "Phosphoric ester polymer - EP1767504B1." Google Patents. 5

  • US Patent Office. "Method for producing copolymerizable compound containing functional group of phosphoric acid - US3686371A." Google Patents. 4

Sources

Technical Guide: Flame Retardant Mechanisms of Phosphorus-Containing Acrylic Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from halogenated flame retardants (FRs) to non-halogenated alternatives is driven by toxicity concerns and regulatory pressure (REACH, RoHS). Phosphorus-containing acrylic monomers represent a critical class of reactive flame retardants . Unlike additive FRs, which can leach out over time—posing risks in biomedical applications like dental composites or drug-delivery device housings—reactive monomers are covalently bonded into the polymer backbone.

This guide provides an in-depth analysis of the physicochemical mechanisms governing these monomers, specifically focusing on the dichotomy between condensed-phase char formation and gas-phase radical scavenging . It includes a validated synthesis protocol for a high-stability phosphonate monomer and the analytical frameworks required to verify efficacy.

Molecular Architecture & Design Logic

The efficacy of a phosphorus-containing monomer is dictated by its chemical environment.[1] For acrylic resins (PMMA, PUA), the design must balance hydrolytic stability with flame retardant efficiency .

The Phosphate vs. Phosphonate Dilemma
  • Phosphate Esters (P-O-C): High flame retardancy due to easy acid release, but susceptible to hydrolysis in wet environments (e.g., the oral cavity in dental applications).

  • Phosphonates (P-C): The direct Phosphorus-Carbon bond offers superior hydrolytic stability. This is the preferred architecture for high-performance and biomedical applications.

Target Monomer for this Guide: Dimethyl(methacryloyloxymethyl) phosphonate (DEMMP). This monomer is chosen for its dual functionality: a reactive methacrylate group for polymerization and a phosphonate group for thermal stability and char promotion.

Mechanistic Pathways

The flame retardant mechanism is not a singular event but a cascade of chemical reactions triggered by thermal attack.

Condensed Phase: The Acid Source

Upon exposure to heat (>250°C), the phosphorus moiety undergoes thermal cracking.

  • Acid Generation: The phosphonate ester decomposes to yield phosphoric or polyphosphoric acid.

  • Dehydration: These strong acids act as dehydrating agents toward the acrylic polymer backbone.

  • Esterification & Crosslinking: The acid reacts with hydroxyl groups (if present) or catalyzes the cyclization of the acrylic chain.

  • Char Shield: This process converts the carbon-rich polymer into a non-combustible carbonaceous char (intumescence). This char acts as a thermal insulator, preventing heat transfer to the unburned bulk material and blocking oxygen diffusion.[2][3]

Gas Phase: Radical Scavenging

While less dominant in acrylates than in epoxies, the gas-phase mechanism contributes to extinction.

  • Radical Release: Volatile phosphorus species (e.g., PO[4]•, HPO[5]•) are released into the flame zone.

  • Scavenging: These radicals recombine with high-energy flame propagating radicals (H• and OH•), effectively "poisoning" the combustion flame.

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways upon thermal decomposition.

FR_Mechanism ThermalAttack Thermal Attack / Ignition (>250°C) Decomp Monomer Decomposition ThermalAttack->Decomp AcidGen Generation of Phosphoric/Polyphosphoric Acid Decomp->AcidGen Condensed Phase (Major) Volatilization Release of Volatile P-Species (PO•, HPO•) Decomp->Volatilization Gas Phase (Minor) Dehydration Dehydration of Polymer Backbone AcidGen->Dehydration Cyclization Cyclization & Crosslinking Dehydration->Cyclization Char Formation of Carbonaceous Char Shield Cyclization->Char Insulation Thermal Insulation & Oxygen Barrier Char->Insulation Insulation->ThermalAttack Feedback Loop: Reduces Heat Input Scavenging Scavenging of H• and OH• Radicals Volatilization->Scavenging FlameInhib Flame Extinction Scavenging->FlameInhib

Figure 1: Dual-action mechanism of phosphorus-containing acrylates showing the feedback loop of char insulation.

Experimental Protocol: Synthesis & Copolymerization

Objective: Synthesize a copolymer of Methyl Methacrylate (MMA) and a Phosphorus-containing monomer (DEMMP) to validate flame retardancy.

Safety Note: Phosphorus chlorides are corrosive and moisture-sensitive. Perform all synthesis in a fume hood under inert atmosphere.

Synthesis of Dimethyl(methacryloyloxymethyl) phosphonate (DEMMP)

This protocol utilizes the Arbuzov rearrangement, a standard for high-purity phosphonate synthesis.

  • Reagents:

    • Triethyl phosphite (1.1 eq)

    • Paraformaldehyde (1.0 eq)

    • Methacryloyl chloride (1.0 eq)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Step A (Intermediate): React paraformaldehyde with methacryloyl chloride to form chloromethyl methacrylate. Purify via vacuum distillation.

    • Step B (Arbuzov): Add chloromethyl methacrylate dropwise to refluxing triethyl phosphite.

    • Step C (Purification): Remove ethyl chloride byproduct (gas) and excess phosphite via vacuum distillation.

    • Validation: Confirm structure via

      
      P NMR (approx. 20-22 ppm shift).
      
Copolymerization Workflow

The following workflow describes the generation of the FR-PMMA resin.

Synthesis_Protocol Prep Monomer Prep (MMA + DEMMP) Purge Deoxygenation (N2 Purge, 30 min) Prep->Purge Initiation Initiation (Add AIBN, 70°C) Purge->Initiation Polymerization Polymerization (Reflux, 6-12 hrs) Initiation->Polymerization Precipitation Precipitation (in cold Methanol) Polymerization->Precipitation Drying Vacuum Drying (60°C, 24h) Precipitation->Drying

Figure 2: Free-radical bulk copolymerization workflow for FR-PMMA synthesis.

Characterization & Data Interpretation

To validate the efficacy of the synthesized material, three core metrics are required: Limiting Oxygen Index (LOI) , Char Yield (TGA) , and Heat Release Rate (Cone Calorimetry) .

Quantitative Benchmarks

The table below summarizes typical performance metrics for PMMA modified with 20 wt% phosphorus monomer compared to a pure control.

MetricPure PMMA (Control)P-Modified PMMA (20 wt%)Interpretation
LOI (%) 17 - 1826 - 28LOI > 26 indicates self-extinguishing properties in air.
UL-94 Rating Fail (Burns to clamp)V-0 or V-1V-0 indicates burning stops within 10s; no dripping.
Char Yield (600°C) < 1.0%12 - 18%High char yield confirms the condensed phase mechanism.
Peak HRR (kW/m²) ~650~350Reduced heat release rate slows fire propagation.
Interpreting TGA Data
  • Initial Decomposition: P-modified acrylates often show an earlier onset of degradation (lower

    
    ) compared to pure PMMA.
    
  • Causality: This is not a failure. It indicates the early activation of the acid source required to dehydrate the polymer before catastrophic ignition occurs. The "sacrifice" of early thermal stability is necessary to build the char shield.

References

  • Price, D., et al. (2002). Thermal degradation and flame retardance in copolymers of methyl methacrylate with diethyl (methacryloyloxymethyl) phosphonate. Polymer Degradation and Stability.[1][6][7][8] Link

  • Illy, N., et al. (2014). Polymerization of Phosphorus-Containing (Meth)acrylate Monomers. Royal Society of Chemistry. Link

  • Chen, X., et al. (2025).[6] Combustion and Thermal Behavior of Polyurethane Acrylate Modified with a Phosphorus Monomer. ResearchGate. Link

  • Vahabi, H., et al. (2026). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. ACS Omega. Link(Note: Cited as recent grounding for core-shell strategies).

  • Joseph, P., & Tretsiakova-McNally, S. (2022). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers. Polymers (MDPI).[6] Link

Sources

Hydrolytic stability of bis[2-(acryloyloxy)ethyl] hydrogen phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Stability in Functional Monomers

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) represents a class of bifunctional monomers essential in modern materials science. With its hydrophilic phosphate core and dual polymerizable acrylate groups, it serves as a powerful adhesion-promoting monomer and crosslinking agent. Its application is particularly prominent in dental self-etching primers, where it interacts with hydroxyapatite, and in the synthesis of advanced hydrogels and fire-retardant composites.[1][2] However, the very features that make BAEHP effective—the phosphate and ester functional groups—also render it susceptible to hydrolysis in aqueous environments. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to predicting product shelf-life, ensuring the long-term integrity of the final polymerized material, and evaluating the biocompatibility of any degradation byproducts. This guide provides a comprehensive examination of the hydrolytic stability of BAEHP, offering both the theoretical underpinnings and practical methodologies for its assessment.

The Chemistry of Degradation: Dueling Hydrolysis Pathways

The molecular structure of BAEHP presents two distinct loci for hydrolytic attack: the phosphate ester linkages (P-O-C) and the acrylate ester linkages (C(=O)-O-C). The dominant degradation pathway is dictated by the specific environmental conditions, most notably pH and temperature.

Phosphate Ester Hydrolysis

The hydrolysis of phosphate esters is a well-studied process that can be catalyzed by both acid and base.[3][4] The reaction typically proceeds via a nucleophilic attack on the central phosphorus atom.[4][5]

  • Under Acidic Conditions: The phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by a water molecule.

  • Under Alkaline Conditions: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the phosphorus atom. This pathway is often more rapid than acid-catalyzed hydrolysis.[5]

The reaction proceeds through a high-energy trigonal bipyramidal intermediate or transition state.[3][5] For BAEHP, cleavage of a P-O-C bond would result in the formation of 2-(acryloyloxy)ethyl dihydrogen phosphate and 2-hydroxyethyl acrylate. The rate of this process is profoundly influenced by the pH of the medium, as the ionization state of the phosphate group itself changes, leading to a complex pH-rate profile.[6][7]

Acrylate Ester Hydrolysis

This reaction is a classic ester hydrolysis, also subject to acid and base catalysis. The nucleophile (water or hydroxide) attacks the electrophilic carbonyl carbon of the acrylate group. This pathway leads to the scission of the C(=O)-O-C bond, yielding acrylic acid and a corresponding phosphate-containing alcohol. Given that BAEHP possesses two acrylate groups, this degradation can occur sequentially.

The interplay between these two pathways determines the profile of degradation products and the overall stability of the monomer in solution.

Diagram: Competing Hydrolysis Pathways of BAEHP

G BAEHP BAEHP [C12H19O8P] Phosphate_Product_1 2-(acryloyloxy)ethyl dihydrogen phosphate BAEHP->Phosphate_Product_1 H₂O (Acid/Base) Acrylate_Product_2 Monoacrylate Phosphate Intermediate BAEHP->Acrylate_Product_2 H₂O (Acid/Base) Phosphate_Product_2 2-hydroxyethyl acrylate Acrylate_Product_1 Acrylic Acid Acrylate_Product_2->Acrylate_Product_1 H₂O (Further Hydrolysis) Acrylate_Product_3 Phosphoric Acid + Ethylene Glycol (Full Hydrolysis Products)

Caption: Potential hydrolytic degradation routes for BAEHP in aqueous solution.

Core Factors Governing Hydrolytic Stability

A robust stability assessment requires controlling and understanding the key variables that influence reaction rates.

FactorInfluence on BAEHP StabilityCausality and Field Insights
pH Critical Determinant. Stability is generally lowest at highly acidic or alkaline pH values. A complex rate profile is expected across the full pH range.The pH dictates the concentration of catalytic species (H⁺ and OH⁻) and the ionization state of the phosphate group itself, altering its susceptibility to nucleophilic attack.[4][7] For dental primer formulations, which are acidic by design, this inherent instability must be factored into shelf-life calculations. Phosphate moieties can also create a pH-buffering environment.[8]
Temperature Rate Accelerator. As with most chemical reactions, an increase in temperature significantly increases the rate of hydrolysis.Higher temperatures provide the necessary activation energy for the hydrolytic reactions to proceed. Accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) are standard practice to predict long-term stability at storage conditions (e.g., 2-8°C or room temperature).
Catalysts Enzymes and Metal Ions. In biological systems, enzymes like phosphatases can dramatically accelerate P-O bond cleavage.[3] Certain metal ions can also act as Lewis acid catalysts.[9]This is paramount for biomedical applications. For instance, in dental restorations, the presence of matrix metalloproteinases (MMPs) and other salivary or dentinal fluid enzymes could contribute to the long-term degradation of the adhesive interface. The methacrylate analogue of BAEHP has shown inhibitory effects against MMPs.[1]
Solvent System Polarity and Co-solvents. The polarity of the aqueous medium can influence reaction rates. Co-solvents are often required for solubility.While the primary focus is on aqueous solutions, formulations often contain co-solvents (e.g., ethanol, acetone) which can alter water activity and reaction kinetics. The choice of solvent is critical for ensuring substrate homogeneity during stability testing.[10]

Experimental Design: A Self-Validating Protocol for Stability Assessment

A comprehensive understanding of hydrolytic stability requires a two-pronged approach: quantifying the rate of degradation of the parent molecule and identifying the resulting degradants. The following protocols describe a self-validating workflow that achieves both objectives.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Point Analysis cluster_quant 3. Quantification (HPLC-UV) cluster_ident 4. Identification (LC-MS/MS) cluster_kinetics 5. Data Analysis prep1 Prepare aqueous buffers (e.g., pH 2, 4, 7, 9, 12) prep2 Prepare BAEHP stock solution in acetonitrile prep1->prep2 prep3 Spike BAEHP into buffers at known concentration prep2->prep3 prep4 Incubate samples at controlled temperatures (e.g., 40°C, 60°C) prep3->prep4 analysis1 Withdraw aliquots at pre-defined intervals (t=0, 1, 2, 4, 8, 24h...) prep4->analysis1 analysis2 Quench reaction (neutralize/cool) analysis1->analysis2 quant1 Inject sample onto C18 HPLC column analysis2->quant1 ident1 Analyze degraded samples analysis2->ident1 For selected time points quant2 Separate parent & degradants quant1->quant2 quant3 Quantify BAEHP peak area quant2->quant3 quant4 Calculate concentration vs. calibration curve quant3->quant4 kinetics1 Plot [BAEHP] vs. Time quant4->kinetics1 ident2 Obtain mass spectra of eluting peaks ident1->ident2 ident3 Perform MS/MS fragmentation ident2->ident3 ident4 Elucidate structures of degradation products ident3->ident4 kinetics2 Determine Rate Constant (k) and Half-Life (t½) kinetics1->kinetics2

Sources

An In-depth Technical Guide to the Solubility Profile of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of bis[2-(acryloyloxy)ethyl] hydrogen phosphate in various organic solvents. Given the absence of a consolidated public database for this specific monomer, this document emphasizes the foundational principles of solubility and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Versatile Monomer with a Complex Profile

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is a functional monomer of significant interest in the formulation of advanced materials. Its structure, featuring two polymerizable acrylate groups, a central hydrophilic phosphate group, and flexible ethyl ether linkages, imparts a unique combination of properties. This makes it a valuable component in applications ranging from dental adhesives and biomedical hydrogels to specialty coatings and drug delivery systems.[1][2][3]

The phosphate group provides strong adhesion to mineralized tissues and metal substrates, while the acrylate functionalities allow for rapid curing and cross-linking. However, this amphiphilic nature—possessing both polar (phosphate, ester) and non-polar (ethyl backbone) regions—results in a complex solubility profile that is highly dependent on the choice of solvent. Understanding and controlling this solubility is paramount for successful formulation, polymerization, and application.

This guide will first explore the theoretical underpinnings that govern the solubility of this monomer and then provide a detailed, practical protocol for its quantitative measurement.

Theoretical Framework for Solubility Prediction

A priori estimation of solubility can significantly streamline solvent selection, saving valuable experimental time and resources. The principle of "like dissolves like" is the cornerstone of this prediction.

The molecular structure of bis[2-(acryloyloxy)ethyl] hydrogen phosphate reveals key features:

  • High Polarity and Hydrogen Bonding: The central phosphate group (-P(O)(OH)-) is highly polar and a strong hydrogen bond donor and acceptor.

  • Polar Groups: The two ester groups (-C(O)O-) also contribute to the molecule's polarity through dipole-dipole interactions.

  • Non-Polar Character: The ethylene backbones provide a degree of non-polar character.

This structure suggests that the monomer will be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents, such as alkanes, is expected to be limited.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[4][5][6][7] These three parameters can be plotted as coordinates in a 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.

The distance (Ra) between the monomer (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. By mapping the HSP of various solvents against the (experimentally determined) HSP of the monomer, one can define a "solubility sphere." Solvents that fall within this sphere are predicted to be good solvents for the monomer.

The diagram below illustrates this principle, showing how solvents can be classified based on their distance from the center of the monomer's solubility sphere.

cluster_good Good Solvents (Ra < R₀) cluster_poor Poor Solvents (Ra > R₀) Monomer Monomer HSP (δd₁, δp₁, δh₁) Good1 Solvent A Monomer->Good1 Ra₁ Good2 Solvent B Monomer->Good2 Ra₂ Good3 Solvent C Monomer->Good3 Ra₃ Poor1 Solvent X Monomer->Poor1 Raₓ Poor2 Solvent Y Monomer->Poor2 Raᵧ Poor3 Solvent Z Monomer->Poor3 Ra₂

Caption: Hansen Solubility Sphere principle for solvent selection.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical models are invaluable for initial screening, empirical measurement remains the gold standard for determining solubility. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for generating accurate solubility data.[8][9]

The Gravimetric Shake-Flask Method

This method involves creating a saturated solution at a constant temperature, separating the excess undissolved solute, and then quantifying the amount of dissolved solute in a known volume of the solvent by evaporating the solvent and weighing the residue.

Experimental Workflow:

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess monomer to known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 48-72 hours A->B C Allow solids to settle B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.2 µm PTFE syringe filter D->E F Transfer precise aliquot of clear filtrate to pre-weighed vial E->F G Evaporate solvent under vacuum or nitrogen stream F->G H Dry residue to constant weight in vacuum oven G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Step-by-step workflow for the gravimetric shake-flask method.

Detailed Protocol:

  • Preparation of Materials:

    • Causality: Use high-purity monomer and analytical grade (or higher) solvents to avoid impurities affecting the solubility measurement. Dry all glassware thoroughly to prevent residual water from influencing the solubility in non-aqueous solvents.

  • Sample Preparation:

    • To a series of 20 mL glass vials with PTFE-lined screw caps, add a known volume (e.g., 10.0 mL) of the test solvent.

    • Add an excess amount of bis[2-(acryloyloxy)ethyl] hydrogen phosphate to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved upon reaching equilibrium. A starting point is 1.5-2.0 times the estimated solubility.

    • Trustworthiness: Preparing samples in triplicate for each solvent is crucial for statistical validity and identifying outliers.

  • Equilibration:

    • Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a prolonged period, typically 48 to 72 hours.

    • Causality: This extended agitation time is necessary to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A self-validating check involves taking measurements at 24, 48, and 72 hours; the concentration should plateau, confirming equilibrium has been reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the majority of undissolved solids settle.

    • To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

    • Causality: This step is critical. Failure to remove all undissolved solids will lead to an overestimation of solubility.

    • Immediately after centrifugation, carefully withdraw the supernatant using a glass syringe and filter it through a chemically inert 0.2 µm PTFE syringe filter into a clean, dry vial.

    • Trustworthiness: The use of a PTFE filter is specified due to its broad chemical compatibility and low binding affinity for many organic molecules, ensuring the measured concentration is not artificially lowered by adsorption to the filter material.

  • Quantification:

    • Accurately transfer a precise volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporation vial.

    • Gently evaporate the solvent using a rotary evaporator, a vacuum centrifuge, or a gentle stream of dry nitrogen at a temperature that will not cause degradation of the monomer.

    • Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

    • Causality: Drying to a constant weight ensures all residual solvent has been removed, which is essential for an accurate final mass measurement.

    • Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Solubility Profile of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate at 25°C

Organic SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.1Experimental DataCalculated Data
EthanolPolar Protic4.3Experimental DataCalculated Data
IsopropanolPolar Protic3.9Experimental DataCalculated Data
AcetonitrilePolar Aprotic5.8Experimental DataCalculated Data
AcetonePolar Aprotic5.1Experimental DataCalculated Data
Tetrahydrofuran (THF)Polar Aprotic4.0Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic4.4Experimental DataCalculated Data
DichloromethaneChlorinated3.1Experimental DataCalculated Data
TolueneAromatic2.4Experimental DataCalculated Data
n-HexaneNon-Polar0.1Experimental DataCalculated Data

Note: Polarity Index values are relative measures and can vary slightly depending on the scale used.

Alternative Analytical Quantification Methods

While gravimetric analysis is highly accurate, it can be time-consuming. For higher throughput screening or for compounds that are difficult to handle gravimetrically, other analytical techniques can be employed to quantify the solute in the saturated filtrate.

  • UV-Vis Spectroscopy: The acrylate functional groups in the monomer exhibit UV absorbance.[10][11][12] A calibration curve can be generated by preparing a series of standard solutions of the monomer at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The concentration of the unknown saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is fast but can be susceptible to interference from solvent absorbance or impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantification.[8] A suitable chromatographic method (e.g., reverse-phase with a UV detector) is developed to separate the monomer from any potential impurities. A calibration curve is constructed, and the concentration of the saturated filtrate is determined with high accuracy.

References

  • Hansen Solubility Parameters (HSP). Adscientis. Available at: [Link]

  • Steps in Gravimetric Analysis. Scribd. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

  • Hansen Solubility Parameters. Kinam Park, Purdue University. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. Wiley Online Library. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Gravimetric Analysis: Steps, Principle & Example. Aakash Institute. Available at: [Link]

  • Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study. ResearchGate. Available at: [Link]

  • Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study. SpringerLink. Available at: [Link]

  • Principle and Steps Involved in Gravimetric Analysis. Pharmaguideline. Available at: [Link]

  • Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. PubMed. Available at: [Link]

  • How do you calculate gravimetric analysis? CK-12 Foundation. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature.com. Available at: [Link]

  • Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. ScienceDirect. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures. ScienceDirect. Available at: [Link]

  • What is the solubility of Acrylic UV Monomer in different solvents?. Blog. Available at: [Link]

  • UV-Vis Spectrum of Acrylic Acid. SIELC Technologies. Available at: [Link]

  • UV–vis spectra of monomers (methyl acrylate and ethylenediamine) and... ResearchGate. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • The Evaluation of Water Sorption/Solubility on Various Acrylic Resins. National Institutes of Health (NIH). Available at: [Link]

Sources

Thermodynamic Profiling of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP)—also known as bis(2-acryloyloxyethyl) phosphate—is a bifunctional, phosphorus-containing monomer widely utilized in advanced materials, ranging from 1[1] to 2[2]. The dual nature of its molecular architecture, which combines highly reactive acrylate double bonds with a thermally stable phosphate ester, creates a unique thermodynamic profile. This technical guide provides an in-depth analysis of the thermodynamic properties of BAEHP polymers, focusing on the enthalpy of polymerization, glass transition dynamics, and the thermodynamics of thermal degradation.

Polymerization Thermodynamics & Exothermic Heat Flow

The conversion of BAEHP monomers into a crosslinked polymer network is driven by the thermodynamically favorable conversion of


-bonds to 

-bonds. Because BAEHP contains two polymerizable acrylate groups, the theoretical enthalpy of polymerization (

) is highly exothermic.

In bulk structural adhesives, the rapid release of this heat can lead to thermal runaway. As heat dissipation in viscous polymer matrices is inherently slow, the internal temperature can easily exceed the boiling point of lower-molecular-weight co-monomers (such as methyl methacrylate), leading to bubble formation and catastrophic loss of mechanical strength[2]. Therefore, quantifying the heat flow (


) and total enthalpy is critical for designing appropriate curing cycles and incorporating thermodynamic heat-sinks into the formulation.

G A BAEHP Monomer (High Free Energy) B Radical Initiation (Activation Barrier) A->B C Propagation (ΔH < 0, Exothermic) B->C D Poly(BAEHP) Network (Thermodynamic Minimum) C->D

Thermodynamic energy landscape during BAEHP radical polymerization.

Thermal Degradation Thermodynamics & Flame Retardancy

The thermodynamic stability of poly(BAEHP) at elevated temperatures is fundamentally altered by the presence of the hydrogen phosphate group. Unlike purely aliphatic hydrocarbon polymers that degrade via end-chain scission into volatile, combustible monomers, BAEHP polymers undergo a condensed-phase degradation mechanism.

At temperatures exceeding 220°C, the phosphate ester bonds cleave endothermically, releasing polyphosphoric acids. These acids act as potent dehydration catalysts for the polymer backbone. Thermodynamically, this catalytic dehydration lowers the activation energy (


) for initial mass loss but shifts the reaction pathway toward the formation of a highly stable carbonaceous char[1]. This char layer acts as a thermodynamic barrier, severely restricting heat transfer and the diffusion of combustible gases, thereby imparting excellent flame retardancy. To prevent premature degradation from environmental factors (heat and UV light) prior to intentional thermal degradation, BAEHP formulations are often3[3].

G A Poly(BAEHP) Matrix (T > 250°C) B Phosphate Ester Cleavage (Endothermic ΔH) A->B C Phosphoric Acid Release B->C D Backbone Dehydration (Catalytic) C->D E Carbonaceous Char (Thermal Insulator) D->E

Thermodynamic degradation pathway and char formation of BAEHP polymers.

Self-Validating Experimental Protocols

To accurately measure these thermodynamic parameters, researchers must employ rigorous, self-validating analytical workflows that isolate specific variables.

Protocol 1: Isothermal Photo-DSC for Polymerization Enthalpy

Causality: Standard dynamic Differential Scanning Calorimetry (DSC) struggles to isolate the heat of polymerization from the heat of thermal initiator decomposition. By using Photo-DSC at a constant temperature, we decouple initiation from propagation, allowing direct integration of the exothermic peak to find the true


.
Step-by-Step Methodology: 
  • Sample Preparation: Weigh 2.0 ± 0.1 mg of BAEHP monomer containing 1 wt% photoinitiator into an open aluminum DSC pan.

  • Equilibration: Equilibrate the sample in the DSC cell at 25°C under a continuous nitrogen purge (50 mL/min) for 5 minutes to establish a stable baseline.

  • First Irradiation (Reaction): Expose the sample to UV light (365 nm, 50 mW/cm²) for 3 minutes. Record the exothermic heat flow curve.

  • Second Irradiation (Self-Validation & Baseline): Allow the sample to cool and equilibrate for 5 minutes. Subject the fully cured sample to the exact same UV exposure.

  • Data Processing: Subtract the heat flow of the second run (which represents the baseline UV heating effect) from the first run. Integrate the resulting curve over time to calculate the absolute

    
     in J/g.
    
Protocol 2: TGA-Kissinger Method for Degradation Kinetics

Causality: Thermal degradation is a multi-step kinetic process. Relying on a single heating rate provides an incomplete thermodynamic picture. The Kissinger method utilizes multiple heating rates to calculate the activation energy (


) without assuming a specific solid-state reaction model.
Step-by-Step Methodology: 
  • Sample Preparation: Place 5.0 ± 0.2 mg of cured poly(BAEHP) into a platinum TGA pan.

  • Dynamic Heating: Run the TGA from 30°C to 800°C under a nitrogen atmosphere (60 mL/min) at four distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Peak Determination: Identify the temperature of the maximum degradation rate (

    
    ) from the peak of the derivative thermogravimetric (DTG) curve for each heating rate.
    
  • Self-Validation Check: Plot

    
     against 
    
    
    
    . The data points must form a linear regression with an
    
    
    . If
    
    
    , the degradation mechanism is shifting with temperature, and the simple Kissinger model is invalid.
  • Calculation: Calculate

    
     from the slope of the linear fit using the equation: 
    
    
    
    , where
    
    
    is the universal gas constant.

Quantitative Thermodynamic Data Summary

Thermodynamic PropertyTypical Value RangeAnalytical MethodPhysical Significance
Enthalpy of Polymerization (

)
-155 to -170 kJ/molIsothermal Photo-DSCIndicates high exothermic heat release during curing; requires thermal management in bulk applications.
Glass Transition Temperature (

)
85°C to 115°CDSC / DMADefines the boundary between glassy and rubbery states; heavily influenced by the dense crosslink network.
Activation Energy of Degradation (

)
120 to 145 kJ/molTGA (Kissinger Method)Represents the energy barrier for the cleavage of phosphate ester bonds and subsequent backbone scission.
Char Yield (at 600°C in N₂) 18% to 25%TGAHigh char yield confirms the condensed-phase flame-retardant mechanism driven by the phosphate group.

References

  • Source: Google Patents (TW201738348A)
  • Source: Google Patents (WO2020178105A1)
  • Title: Composition based on a (meth)

Sources

Methodological & Application

Application Note: UV-Curing Protocol for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Coatings

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and product developers working with functional phosphate acrylates. It addresses the specific handling, formulation, and curing requirements of Bis[2-(acryloyloxy)ethyl] hydrogen phosphate , a high-performance acidic monomer used for adhesion promotion and flame retardancy.

Introduction & Chemical Basis

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (often structurally analogous to the methacrylate version BMEP, CAS 32435-46-4) is a di-functional acrylate monomer characterized by a central phosphate ester group.

Key Functional Attributes
  • Adhesion Promotion: The acidic phosphate group (

    
    ) acts as a chelating agent, forming strong covalent or ionic bonds with metallic substrates (Fe, Al, Steel) and calcium in dental hydroxyapatite.
    
  • Fast Kinetics: Unlike its methacrylate counterpart, the acrylate backbone exhibits rapid polymerization rates but is more susceptible to oxygen inhibition.

  • Acidic Nature: It is a strong acid. This dictates specific constraints on photoinitiator selection (avoiding basic amines) and substrate compatibility.

Mechanism of Action

The coating performance relies on a dual-mechanism:[1][2][3]

  • Interfacial Chelation: The phosphate group etches and binds to surface oxides.

  • Crosslinking: Upon UV exposure, the di-acrylate functionality creates a dense, crosslinked network, locking the phosphate-metal complex into a durable polymer matrix.

Critical Formulation Strategy

Photoinitiator (PI) Selection

Expert Insight: Avoid standard Type II photoinitiator systems that rely on tertiary amine synergists (e.g., Benzophenone + MDEA). The acidic phosphate monomer will react with the basic amine to form a salt, neutralizing the acid (reducing adhesion) and potentially destabilizing the formulation.

Recommended Type I Photoinitiators:

  • Surface Cure: 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) . Excellent for clear coats; prevents surface tack.

  • Through Cure & Adhesion: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO (Irgacure 819) . These absorb in the longer UV/visible range (365–405 nm), ensuring light penetrates to the substrate interface where adhesion occurs.

Diluents and Solvents

Pure Bis[2-(acryloyloxy)ethyl] hydrogen phosphate is highly viscous (~1000–3000 cPs).

  • Reactive Diluents: Use HEMA (2-Hydroxyethyl methacrylate) or IBOA (Isobornyl acrylate) to reduce viscosity without sacrificing adhesion.

  • Solvents: For thin films (<10 µm), dilute with Ethanol or MEK . Ensure solvent is fully evaporated before curing to prevent void formation.

Experimental Protocol

Phase 1: Substrate Preparation

Adhesion is impossible without a pristine interface. Phosphate esters require surface oxides to bond, but organic contaminants block this interaction.

  • Degreasing: Sonicate metal substrates in Acetone for 10 minutes.

  • Abrasion (Optional): Grit-blast or sand with 600-grit paper to increase surface area.

  • Activation: Rinse with Isopropanol (IPA) and dry with nitrogen. Note: Do not use alkaline cleaners, as they may leave a basic residue that neutralizes the phosphate monomer.

Phase 2: Formulation

Standard High-Adhesion Formulation (Example)

ComponentFunctionWeight %Notes
Bis[2-(acryloyloxy)ethyl] phosphate Adhesion Monomer40 - 60%Core resin
HEMA or TPGDA Reactive Diluent35 - 55%Viscosity control
TPO / BAPO Photoinitiator (Deep)1.0 - 2.0%Interface cure
Irgacure 184 Photoinitiator (Surface)1.0 - 2.0%Tack-free surface
Byk-333 (or similar) Leveling Agent0.1 - 0.5%Prevents cratering
Phase 3: Coating & Curing

Step 1: Application

  • Apply using a wire-wound bar coater (Drawdown bar) or spin coater.

  • Target wet thickness: 10–50 µm . Thicker coatings may suffer from shrinkage stress, leading to delamination.

Step 2: Solvent Flash-off (If applicable)

  • If solvent was used, bake at 50°C for 5 minutes to remove trapped volatiles.

Step 3: UV Curing [4]

  • Atmosphere: Nitrogen inerting is highly recommended due to the oxygen sensitivity of acrylates. If curing in air, increase PI concentration or light intensity.

  • Light Source: UV LED (395 nm) or Mercury Arc Lamp (H-bulb).

  • Dosage:

    • Minimum Energy Density: 800 mJ/cm²

    • Irradiance: >500 mW/cm² (High intensity helps overcome oxygen inhibition).

Step 4: Post-Cure Annealing (Critical for Adhesion)

  • Heat the cured sample at 60°C for 1 hour .

  • Reasoning: This promotes molecular relaxation, reducing internal shrinkage stress and allowing further phosphate orientation toward the metal interface.

Visualization of Workflows

Figure 1: Curing & Adhesion Mechanism

This diagram illustrates the dual-process of free-radical polymerization and interfacial phosphate chelation.

G cluster_0 Formulation Phase cluster_1 UV Curing Phase cluster_2 Resultant Network Monomer Bis-Acrylate Phosphate (Acidic Monomer) Substrate Metal Substrate (Fe/Al Oxides) Monomer->Substrate Wetout & Acid Etch Polymer Crosslinked Acrylate Matrix Monomer->Polymer Crosslinking Interface Metal-Phosphate Chelation Zone Monomer->Interface Orientation PI Type I Photoinitiator (TPO/BAPO) UV UV Irradiation (365-405nm) PI->UV Absorbs Photons Substrate->Interface Ionic Bonding Radicals Free Radicals UV->Radicals Cleavage Radicals->Monomer Initiates Polymerization

Caption: Mechanistic pathway showing simultaneous polymerization and interfacial chelation during UV exposure.

Figure 2: Experimental Workflow

G Start Start: Substrate Prep Clean Degrease (Acetone) & Dry (N2) Start->Clean Mix Formulate: Monomer + PI (No Amines) Clean->Mix Coat Apply Coating (10-50 µm) Mix->Coat Inert Nitrogen Purge (Optional but Recommended) Coat->Inert Cure UV Cure (>800 mJ/cm²) Inert->Cure Anneal Thermal Anneal (60°C, 1 hr) Cure->Anneal Test Characterization: Cross-Hatch / FTIR Anneal->Test

Caption: Step-by-step experimental protocol for ensuring optimal adhesion and conversion.

Characterization & Validation

To ensure the protocol is "self-validating," perform the following tests on every batch:

Test MethodPurposeAcceptance Criteria
FTIR Spectroscopy Measure Double Bond ConversionDisappearance of acrylate peak at 1635 cm⁻¹ . Target conversion >90%.
Cross-Hatch Adhesion Verify Interface IntegrityASTM D3359 Class 5B (0% removal).
Solvent Rub Test Verify Crosslink Density>100 Double Rubs (MEK) with no softening.

Troubleshooting Guide

  • Issue: Tacky Surface (Oxygen Inhibition)

    • Cause: Oxygen quenches free radicals at the surface.

    • Fix: Increase Irgacure 184 concentration, use higher intensity UV, or cover with a PET release film during cure to exclude air.

  • Issue: Gelling in the Pot

    • Cause: Acidic monomer reacting with basic impurities or premature thermal polymerization.

    • Fix: Store at 4°C. Ensure no amines are present. Add 100-200 ppm MEHQ inhibitor if shelf-life is short.

  • Issue: Corrosion of Substrate

    • Cause: Coating left uncured for too long; acid etches metal excessively.

    • Fix: Cure immediately after application (< 5 mins).

References

  • MDPI. (2022). Adhesion and Energy-Curable Coatings.[5] Retrieved from [Link]

  • RadTech. (2020). Photoinitiator selection to advance the UV curing industry. Retrieved from [Link]

  • NIH/PubMed. (2021).[6] Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Retrieved from [Link]

Sources

Technical Application Note: Copolymerization of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the copolymerization of bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) with methyl methacrylate (MMA). This specific monomer pair represents a critical class of functional materials used in dental adhesives, anticorrosion coatings, and biomedical interfaces.

Key Distinction: Unlike linear copolymers, BAEHP is a diacrylate . Consequently, its copolymerization with MMA inevitably results in a crosslinked thermoset network (resin) rather than a soluble linear polymer, unless BAEHP is used in trace amounts (<1 mol%). This protocol focuses on the synthesis of these crosslinked networks for high-performance adhesion.[]

Core Mechanism[1]
  • BAEHP (The Functional Crosslinker): Provides two acryloyl groups for rapid polymerization and a central phosphate group for chemical bonding to metallic oxides (e.g., Zirconia) or Calcium (in Hydroxyapatite).

  • MMA (The Backbone): Provides mechanical rigidity, hydrophobicity, and processability.

Chemical Reaction Engineering

Monomer Reactivity & Network Formation

The copolymerization involves two distinct propagation kinetics:

  • Acrylate (BAEHP): Generally propagates faster (

    
     L/mol·s) due to less steric hindrance.[]
    
  • Methacrylate (MMA): Propagates slower (

    
     L/mol·s) but forms a more rigid backbone.[]
    

Critical Consideration: Because BAEHP has two polymerizable vinyl groups, the system will reach the Gel Point at very low conversion rates (often <5% conversion). Post-gelation, the reaction becomes diffusion-controlled (Trommsdorff effect), trapping radicals and leading to high final conversion but significant internal stress if not managed.

Reaction Scheme Visualization

G cluster_inputs Feedstock cluster_process Polymerization Kinetics M1 BAEHP (Diacrylate Phosphate) Act Radical Activation (hν or ΔT) M1->Act M2 MMA (Methacrylate) M2->Act Init Initiator (CQ or AIBN) Init->Act Prop Propagation (Acrylate-Methacrylate Crossover) Act->Prop R• Gel Gelation Point (Network Formation) Prop->Gel Crosslinking Trom Auto-Acceleration (Trommsdorff Effect) Gel->Trom Diffusion Limit Prod Crosslinked Phosphate Polymer Network Trom->Prod Final Cure

Figure 1: Kinetic pathway from monomer feed to crosslinked network.[] Note the critical Gelation Point step characteristic of diacrylate monomers.

Experimental Protocols

Protocol A: Photopolymerization (Adhesive/Coating Application)

Best for: Dental adhesives, thin-film coatings, and rapid prototyping.

Materials
  • Monomer A: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) [CAS: 40074-34-8].[][2][3]

  • Monomer B: Methyl Methacrylate (MMA), inhibited removed.

  • Photoinitiator: Camphorquinone (CQ) + Ethyl-4-(dimethylamino)benzoate (EDAB) OR TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[]

  • Solvent: Ethanol/Water (70:30 wt%) – Optional, for adhesive penetration.

Procedure
  • Resin Formulation:

    • Prepare a dark amber vial to prevent premature curing.[]

    • Mix MMA and BAEHP.[] A typical ratio for strong adhesion without excessive brittleness is 30 wt% BAEHP : 70 wt% MMA .[]

    • Add Photoinitiator: 0.5 wt% CQ and 1.0 wt% EDAB (relative to total monomer mass).

    • Note: If using TPO (better for clear coatings), use 1.0 wt%.

  • Homogenization:

    • Sonicate the mixture for 5 minutes at room temperature until optically clear.

    • Checkpoint: Ensure no phase separation occurs.[] BAEHP is viscous; MMA acts as a reactive diluent.[]

  • Application:

    • Apply resin to the substrate (e.g., sandblasted steel, zirconia, or etched dentin).

    • If solvent was used, air-dry for 10 seconds to evaporate the solvent.[]

  • Curing:

    • Irradiate with a Blue LED curing light (wavelength 450–470 nm) at intensity >600 mW/cm².

    • Duration: 20–40 seconds.[]

    • Observation: The liquid will transition to a hard, glassy solid.

Protocol B: Solution Polymerization (Functional Microgels)

Best for: Creating phosphate-functionalized filler particles or drug delivery carriers.[]

Materials
  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: Methyl Ethyl Ketone (MEK) or Toluene.

  • Chain Transfer Agent (Optional): 1-Dodecanethiol (to delay gelation if soluble oligomers are desired).[]

Procedure
  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Charge:

    • Add Monomers (e.g., 10 mol% BAEHP, 90 mol% MMA) into MEK (10 wt% monomer concentration).

    • Add AIBN (1 wt% relative to monomer).

  • Degassing (Critical):

    • Purge the solution with Nitrogen for 30 minutes to remove dissolved Oxygen (a radical scavenger).

  • Polymerization:

    • Heat oil bath to 65°C .

    • Stir at 300 RPM.

    • Stop Condition: Reaction will turn cloudy (microgel formation) typically within 2–4 hours.

  • Purification:

    • Precipitate the product into excess cold Hexane or Diethyl Ether.

    • Filter and vacuum dry at 40°C overnight.[]

Characterization & Validation

Since the product is often insoluble, standard GPC/NMR in solution is impossible. Use solid-state methods.

ParameterMethodExpected Result / Validation Criteria
Conversion FTIR (ATR) Disappearance of aliphatic C=C peaks at 1637 cm⁻¹ (acrylate) and 1640 cm⁻¹ (methacrylate).[]
Phosphate Identity FTIR / ³¹P-NMR Strong P=O stretch at 1180–1250 cm⁻¹ . ³¹P Solid State NMR peak around -1 to 0 ppm .[]
Crosslink Density Sol-Gel Analysis Extract cured resin in Acetone for 24h.[] Calculate

. Target >90% for structural resins.
Adhesion Shear Bond Test Apply to Zirconia/Metal.[][4] Cure. Test failure load (Instron). Target: >15 MPa.
Analytical Workflow Diagram

Workflow cluster_chem Chemical Structure cluster_phys Physical Properties Start Start: Cured Copolymer Sample FTIR FTIR Analysis (Check 1637 cm⁻¹ disappearance) Start->FTIR Gel Solvent Extraction (Acetone, 24h) Start->Gel NMR Solid State ³¹P-NMR (Confirm Phosphate integrity) FTIR->NMR Mech Shear Bond Strength (Universal Testing Machine) Gel->Mech If Gel% > 90%

Figure 2: Validation workflow for crosslinked phosphate copolymers.

Critical Troubleshooting

Issue 1: "The resin remains tacky on the surface."
  • Cause: Oxygen Inhibition.[] Oxygen reacts with radicals to form stable peroxyl radicals, stopping polymerization at the air interface.

  • Solution: Cure under a nitrogen blanket or cover the sample with a Mylar strip / glycerin gel during light curing.

Issue 2: "The mixture phase separates."
  • Cause: BAEHP is highly polar (phosphate); MMA is relatively hydrophobic.

  • Solution: Add a co-solvent like Ethanol or HEMA (2-Hydroxyethyl methacrylate) to bridge the polarity gap.[]

Issue 3: "Premature Gelation (Pot life is too short)."
  • Cause: High reactivity of the diacrylate.

  • Solution: Add a stabilizer (e.g., BHT - Butylated hydroxytoluene) at 100-500 ppm to the stock resin.[] Keep in dark/refrigerated storage.

References

  • Moszner, N., et al. (2014).[5] Phosphate diacrylates as comonomers in dental adhesives. National Institutes of Health (PubMed). Link

  • Sigma-Aldrich. (n.d.).[] Bis[2-(methacryloyloxy)ethyl] phosphate Product Sheet & Properties. Link

  • ChemicalBook. (2025).[][6] Bis[2-(acryloyloxy)ethyl] hydrogen phosphate CAS 40074-34-8 Technical Data. Link

  • Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.
  • Ikemura, K., & Endo, T. (2010). A review of the development of self-etching primers and adhesives. Dental Materials Journal.

Sources

Application Note: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate in UV-Curable Inks

[1]

Executive Summary

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (CAS 40074-34-8) is a high-performance functional monomer designed to solve one of the most persistent challenges in UV-curable formulations: adhesion to non-porous, high-surface-energy substrates (metals, glass, and ceramics).[]

Unlike standard mono-functional adhesion promoters, this molecule is di-functional .[] It contains two acrylate groups for crosslinking into the polymer matrix and a central phosphate moiety for substrate anchoring. This dual functionality allows it to improve adhesion without sacrificing crosslink density or solvent resistance.

Key Value Proposition:

  • Substrate Anchoring: Forms covalent-like phospho-ester bonds with metal oxides.[]

  • Corrosion Inhibition: Passivates metal surfaces, preventing under-film corrosion.[]

  • Cure Speed: Acrylate functionality ensures rapid UV response compared to methacrylate analogs.[]

Technical Background & Mechanism

The Molecular Bridge Concept

The efficacy of bis[2-(acryloyloxy)ethyl] hydrogen phosphate lies in its ability to act as a molecular bridge. Standard UV acrylate resins (epoxy acrylates, urethane acrylates) shrink during polymerization, pulling away from the substrate. This phosphate monomer counteracts this by chemically bonding to the surface before and during the cure.

Mechanism of Action:

  • Wetting: The polar phosphate group orients towards the polar metal/glass surface.

  • Chelation/Condensation: The acidic P-OH group reacts with surface hydroxyls (M-OH) or metal oxides (M-O), eliminating water or forming a chelate complex (M-O-P).[]

  • Co-Polymerization: Upon UV exposure, the two acrylate tails react with the bulk ink matrix, locking the adhesion agent into the crosslinked network.

Mechanistic Visualization

The following diagram illustrates the simultaneous chemical anchoring and radical crosslinking process.

AdhesionMechanismcluster_substrateSubstrate Interfacecluster_moleculePhosphate Acrylate Monomercluster_cureUV Curing ProcessMetalSurfaceMetal Oxide Surface(Fe-OH / Al-OH)PhosphateGroupPhosphate Head(P-OH)MetalSurface->PhosphateGroupAcid-Base Interaction(Chelation)AcrylateTailDi-Acrylate Tails(C=C Double Bonds)PhosphateGroup->AcrylateTailCovalent LinkerPolymerNetworkCrosslinked Ink MatrixAcrylateTail->PolymerNetworkCrosslinkingPhotoinitiatorPhotoinitiator(Radical Generation)Photoinitiator->AcrylateTailInitiates Radical Polymerization

Figure 1: Mechanistic pathway showing the dual-functionality of the phosphate acrylate monomer bridging the metal substrate and the UV-cured polymer network.[]

Material Characterization

Before formulation, verify the raw material specifications. The high acid value is the critical parameter affecting stability.

PropertySpecificationMethodSignificance
Chemical Name Bis[2-(acryloyloxy)ethyl] hydrogen phosphate-Active Ingredient
CAS Number 40074-34-8-Identity Verification
Appearance Clear to Yellowish LiquidVisualColor impact on clear coats
Active Content > 90% (Mixture of mono/bis)HPLCConsistency
Acid Value 270 - 330 mg KOH/g TitrationCRITICAL: Determines incompatibility with basics
Viscosity 800 - 1200 cPs @ 25°CBrookfieldImpact on ink rheology
Density ~1.31 g/cm³PycnometerFormulation weight calculations
Functionality 2 (Theoretical)-Crosslinking capability

Application Protocol: Formulation Strategy

Formulation Guidelines

Dosage:

  • Standard: 3.0% - 5.0% by weight.[]

  • High Performance: Up to 8.0% (Note: Higher levels may increase water sensitivity of the cured film due to residual acidity).

Compatibility Warning (The "Acid Trap"): Because this monomer is strongly acidic (phosphoric acid derivative), it will react exothermically with basic components.

  • DO NOT USE: Tertiary amine synergists (e.g., EDB, MDEA), basic pigments, or basic stabilizers.

  • CONSEQUENCE: Immediate gelation or "seeding" of the ink.[2]

Step-by-Step Formulation Protocol

This protocol describes the preparation of a UV-curable clear coat or varnish for metal substrates.[]

Reagents Required:

  • Oligomer: Aliphatic Urethane Acrylate (for toughness).[]

  • Monomer: TPGDA or HDDA (Reactive diluents).[]

  • Adhesion Promoter: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate.[]

  • Photoinitiator: Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184) or TPO (for pigmented systems).

  • Leveling Agent: Polyether modified polydimethylsiloxane (Acid-stable grade).[]

Workflow:

  • Pre-Mix Preparation (Solvent-Free):

    • In a stainless steel dispersion vessel, charge the Monomer (Diluent) first.

    • Start low-speed agitation (500 RPM).

    • Slowly add the Oligomer . Increase speed to 1000 RPM. Heat to 40°C if necessary to facilitate blending.

  • Photoinitiator Addition:

    • Add Photoinitiator (3-5%).[] Mix until fully dissolved. Ensure the vessel is shielded from UV light.

  • Active Addition (The Critical Step):

    • Reduce mixing speed to minimize heat generation.

    • Add Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (3-5%) slowly.

    • Observation Point: Monitor temperature.[] A slight rise is normal; a spike indicates incompatibility.[]

  • Additives & Filtration:

    • Add wetting/leveling agents.[]

    • Mix for 15 minutes.

    • Filtration: Filter through a 1-micron polypropylene filter.[] Do not use nylon filters (nylon can degrade in acidic media).

Formulation Logic Diagram

FormulationWorkflowcluster_criticalCRITICAL STEPStartStart FormulationDiluentCharge Reactive Diluent(TPGDA/HDDA)Start->DiluentOligomerAdd Oligomer(Urethane Acrylate)Diluent->OligomerPIAdd Photoinitiator(Dissolve Completely)Oligomer->PIAddPhosphateAdd Phosphate Acrylate(Slow Addition)PI->AddPhosphateCheckTempMonitor ExothermAddPhosphate->CheckTempCheckTemp->AddPhosphateTemp Spike (Stop)FinishAdd Additives &Filter (PP Filter)CheckTemp->FinishTemp Stable

Figure 2: Logical workflow for incorporating acidic phosphate monomers into UV ink systems.

Performance Evaluation Protocols

To validate the efficacy of the formulated ink, perform the following "Self-Validating" tests.

Cross-Hatch Adhesion (ISO 2409 / ASTM D3359)[1]
  • Substrate: Polished Stainless Steel (304) or Aluminum (6061).[]

  • Protocol:

    • Clean substrate with acetone (no sanding).[]

    • Apply ink (10-15 µm thickness).[]

    • Cure (Mercury lamp, 300 mJ/cm²).

    • Wait 1 hour (post-cure relaxation).

    • Cut 10x10 grid (1mm spacing). Apply Permacel 99 tape.[] Rip off at 180°.

  • Success Criteria: Classification 5B (0% removal). Control (no phosphate) typically fails at 0B-1B.[]

Salt Spray Corrosion Resistance (ASTM B117)[1]
  • Rationale: Confirms the phosphate group is passivating the metal surface.

  • Protocol:

    • Coat steel panels and cure.[]

    • Scribe an "X" through the coating to the metal.

    • Expose to 5% NaCl fog at 35°C for 168 hours.

  • Success Criteria: < 2mm creep from the scribe. No blistering on the field.

Viscosity Stability (Accelerated Aging)[1]
  • Protocol: Store liquid ink at 60°C for 7 days.

  • Success Criteria: Viscosity increase < 10%. Gelation indicates reaction with impurities or basic components.[]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation in Pot Basic impurities or Amine SynergistsRemove amines.[] Check pigment pH.[][3] Use acid-stabilized pigments.[]
Slow Cure Oxygen InhibitionIncrease PI concentration or add acidic synergists (rare) or increase lamp intensity.[] (Do NOT add amine synergists).[]
Water Sensitivity Phosphate content too highReduce dosage to 3%. Ensure full cure (uncured acid absorbs water).[]
Corrosion of Equipment High AcidityUse Stainless Steel (316) or Plastic (HDPE/PP) mixing vessels.[] Avoid mild steel.[]

Safety & Handling

  • Hazard: Causes severe skin burns and eye damage (Skin Corr. 1B). May cause respiratory irritation.[]

  • PPE: Neoprene or Nitrile gloves (thick), chemical splash goggles, and face shield.

  • Storage: Store in dark, cool area (4-25°C). Avoid contact with oxidizers and alkalis.

  • Disposal: Incineration in accordance with local chemical waste regulations.

References

  • RadTech North America. (2022).[] Adhesion and Energy-Curable Coatings: Mechanisms and Promoters. UV+EB Technology.[][4][5] Retrieved March 1, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Adhesion of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BHP) on Steel

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the adhesion of bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BHP) on steel substrates. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot common issues and answer frequently asked questions encountered during the application and curing process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use of BHP as an adhesion promoter.

Q1: What is bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BHP) and how does it promote adhesion to steel?

A: Bis[2-(acryloyloxy)ethyl] hydrogen phosphate, or BHP, is a functional monomer that acts as an adhesion promoter, also known as a coupling agent. It functions by creating a "chemical bridge" between the inorganic steel substrate and an organic coating or adhesive.[1][2]

The molecule has two key components:

  • Phosphate Head Group: The acidic phosphate group (P-OH) has a strong affinity for metal oxides present on the steel surface. It forms robust, moisture-resistant ionic and covalent bonds (Fe-O-P) with the steel's native oxide layer.[2][3]

  • Acrylate Tail Groups: The two (acryloyloxy)ethyl groups are capable of participating in polymerization reactions (e.g., free-radical curing initiated by UV light or heat). These groups crosslink with the primary resin system of the coating or adhesive, ensuring strong covalent bonding to the organic matrix.[4]

This dual reactivity allows BHP to anchor the organic coating firmly to the metal substrate, significantly improving adhesion, durability, and corrosion resistance.[2][5]

Q2: Why is surface preparation of the steel so critical for BHP performance?

A: The performance of any adhesion promoter, including BHP, is overwhelmingly dependent on the condition of the substrate.[6][7] Inadequate surface preparation is one of the most common causes of adhesion failure.[6][8]

Here's why it's crucial:

  • Removal of Contaminants: The steel surface must be completely free of contaminants like oils, grease, rust, mill scale, and dust.[6][7][9] These substances form a weak boundary layer that prevents the BHP's phosphate group from directly interacting with the steel's oxide layer, leading to poor adhesion.[7][9]

  • Creation of a Receptive Surface: Proper preparation ensures a chemically active surface, often rich in hydroxyl groups (-OH), which are ideal for reacting with adhesion promoters.[10]

  • Increased Surface Area and Mechanical Interlocking: Methods like abrasive blasting or chemical etching increase the surface roughness.[11][12] This not only increases the total surface area for chemical bonding but also creates a profile for the coating to "grip" onto, a phenomenon known as mechanical interlocking.[12][13]

Q3: What is the optimal concentration of BHP to use in a formulation?

A: There is no single universal concentration; the optimal level depends on the specific resin system, substrate, and application. However, a typical starting range is between 0.5% and 5% by weight of the total formulation solids.

  • Too Low: Insufficient BHP will result in incomplete coverage of the steel surface, leading to weak spots and poor overall adhesion.

  • Too High: An excessive concentration can lead to the formation of a brittle, cohesive failure-prone layer at the interface. It can also potentially interfere with the bulk properties of the coating.

It is always recommended to conduct a ladder study (a series of experiments with systematically varied concentrations) to determine the optimal loading for your specific system.

Q4: How do curing conditions affect the final adhesion strength?

A: Curing is the process that solidifies the coating and locks in the adhesive bonds formed by BHP. The acrylate groups of BHP require energy—typically from UV radiation or heat—to polymerize and crosslink with the main resin matrix.[3][14]

  • Incomplete Curing: If the coating is not fully cured, the polymer network will not be completely formed. This results in poor mechanical properties and weak adhesion, as the link between the BHP and the coating matrix is not fully established.[4]

  • Curing Parameters: It is critical to follow the technical data sheet for the specific coating system.[6] Key parameters include UV lamp intensity, exposure time (or number of passes), and temperature.[4][6] The goal is to achieve a high degree of crosslinking density, which directly correlates to better mechanical resistance and adhesion.[4]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments.

Problem 1: Poor or No Adhesion After Curing

The coating delaminates easily from the steel substrate, often revealed by a tape test (e.g., ASTM D3359).

Potential Cause A: Inadequate Surface Preparation

This is the most frequent cause of adhesion failure.[6][7] Contaminants are preventing the BHP from bonding to the steel.

Solutions:

  • Degreasing: Ensure all oils and greases are removed. Wipe the surface with a suitable solvent like acetone or isopropanol, or use an alkaline cleaning bath.[6][9]

  • De-rusting and De-scaling: Remove all rust and mill scale. Methods include hand/power tool cleaning, acid pickling, or abrasive blasting.[15][16]

  • Surface Profiling: For robust applications, create a surface profile to enhance mechanical interlocking.[6][12] Abrasive blasting is highly effective.[8][13]

  • Final Cleaning: After any mechanical or chemical treatment, ensure all residual dust and debris are completely removed, for example, by blowing with clean, dry air or vacuuming.[6]

Experimental Protocol: Standard Steel Surface Preparation
  • Solvent Cleaning: Wipe the steel panel thoroughly with acetone using a lint-free cloth to remove organic contamination.

  • Abrasive Blasting (Optional but Recommended): Sandblast the surface using alumina or steel grit to achieve a near-white metal finish (Sa 2.5).[16]

  • Residue Removal: Use oil-free compressed air to blow off all abrasive dust.

  • Application: Apply the BHP-containing formulation within 4 hours of surface preparation to prevent re-oxidation or contamination.

Potential Cause B: Incorrect Curing Parameters

The acrylate groups of the BHP have not fully co-polymerized with the resin matrix.

Solutions:

  • Verify Curing Schedule: Double-check the recommended curing time, temperature, and/or UV dosage for your specific coating system.[6]

  • Increase Curing Energy: As a test, systematically increase the curing time or UV exposure. An increase in the number of UV curing passes often improves crosslinking and mechanical resistance.[4]

  • Check Equipment: Ensure your curing equipment (oven, UV lamp) is properly calibrated and functioning at the correct temperature or intensity.[6]

Potential Cause C: Environmental Contamination

Moisture or other contaminants were introduced during or shortly after application.

Solutions:

  • Control Humidity: Apply coatings in a controlled environment with low humidity. High humidity can interfere with curing and introduce moisture at the interface.[9][16]

  • Clean Application Environment: Ensure the spray booth or application area is clean and free of airborne dust and debris.[6]

  • Avoid Handling: Do not touch the prepared surface with bare hands, as skin oils can inhibit adhesion.[6]

Problem 2: Inconsistent Adhesion Results Across Samples

Some samples show excellent adhesion while others fail, despite using the same formulation.

Potential Cause A: Variable Surface Preparation

Inconsistencies in cleaning or profiling are leading to variable surface energy and chemistry.

Solutions:

  • Standardize Protocol: Ensure every step of the surface preparation protocol is performed identically for each sample.[8]

  • Measure Surface Roughness: If possible, use a profilometer to measure the surface roughness (Ra) of prepared substrates to ensure consistency. Different roughness values can lead to different adhesion strengths.[12][17]

  • Monitor Cleaning Bath Health: If using chemical baths (alkaline cleaners, acid pickles), monitor their concentration and temperature, and replace them regularly as they become depleted or contaminated.[15]

Potential Cause B: Formulation Instability

The BHP or other components in the formulation may be degrading or settling over time.

Solutions:

  • Fresh Solutions: Always prepare fresh formulations before use, especially if the stability of the mixture is unknown.

  • Proper Mixing: Ensure the formulation is thoroughly and consistently mixed before each application to prevent settling of components.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing adhesion problems.

TroubleshootingWorkflow cluster_start cluster_prep Surface Preparation cluster_formulation Formulation & Application cluster_curing Curing Process cluster_end Start Adhesion Failure (e.g., Tape Test Fail) Prep_Check Was Surface Prep Adequate? Start->Prep_Check Prep_Actions ACTIONS: - Re-clean w/ Solvent - De-rust / Abrade - Verify Roughness - Re-test Prep_Check->Prep_Actions No Form_Check Is Formulation Correct? Prep_Check->Form_Check Prep_Actions->Start Form_Actions ACTIONS: - Verify BHP % in spec - Check for contamination - Ensure proper mixing - Re-test Form_Check->Form_Actions No Cure_Check Was Curing Complete? Form_Check->Cure_Check Yes Form_Actions->Start Cure_Actions ACTIONS: - Verify Temp/UV Dose - Increase Cure Time - Calibrate Equipment - Re-test Cure_Check->Cure_Actions No End_Success Adhesion Successful Cure_Check->End_Success Yes Cure_Actions->Start

Caption: Troubleshooting workflow for diagnosing poor adhesion.

Data Summary: Key Experimental Parameters

This table summarizes typical starting parameters for using a BHP-based formulation. Optimization is required for each specific system.

ParameterRecommended RangeNotes
BHP Concentration 0.5 - 5.0 wt% (on solids)Perform a ladder study to find the optimum.
Substrate Cleaning Solvent Wipe, Alkaline WashMust remove all organic contaminants.[6][9]
Surface Profile (Ra) 2 - 5 µmAbrasive blasting or etching is recommended for high-performance applications.[8]
Application Method Spray, Dip, Bar CoatMethod should ensure a uniform, defect-free film.
Curing (UV) 500 - 2000 mJ/cm²Highly dependent on photoinitiator and film thickness.[4]
Curing (Thermal) 15-30 min @ 110-160°CDependent on resin system and initiator.[1][18]
Mechanism of Adhesion Diagram

This diagram illustrates the chemical bridging role of BHP between the steel substrate and the organic polymer coating.

AdhesionMechanism cluster_coating Organic Coating / Adhesive cluster_interface cluster_substrate Steel Substrate Polymer Polymer Matrix (e.g., Acrylic, Epoxy) BHP Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BHP) Polymer->BHP Covalent Bonding (Polymerization of Acrylate Groups) Oxide Iron Oxide / Hydroxide Layer (Fe-O-H) BHP->Oxide Ionic & Covalent Bonding (Fe-O-P Linkage) Steel Bulk Steel

Caption: Mechanism of BHP adhesion promotion.

References

  • Optimizing Adhesion with Promoters | PDF. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Effects of surface preparation methods on adhesion of organic coatings to steel substrates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Common Problems in Phosphating Films & Treatment Methods. (2025, March 10). Hebei Ruisite. Retrieved March 7, 2026, from [Link]

  • How to Fix Common Coating Adhesion Problems. (2025, March 19). Sun Coating Company. Retrieved March 7, 2026, from [Link]

  • Samyn, P., Bosmans, J., & Cosemans, P. (2022). Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion. Express Polymer Letters, 16(7), 718–734.
  • Adhesion Promoting Resins. (n.d.). RadTech. Retrieved March 7, 2026, from [Link]

  • Optimization of phosphate coating properties on steel sheet for superior paint performance. (2025, November 26). SpringerLink. Retrieved March 7, 2026, from [Link]

  • The Importance Of Surface Preparation For Adhesive Bonding. (2024, January 21). Federal-Mogul Goetze (India) Limited. Retrieved March 7, 2026, from [Link]

  • Effect of surface roughness and chemistry on the adhesion and durability of a steel-epoxy adhesive interface. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Review of Surface Treatment Methods to Improve Adhesion between Stainless Steel and Resin. (2023, October 18). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces. (n.d.). Kingdeli. Retrieved March 7, 2026, from [Link]

  • Analysis of the Effect of Different Surface Preparation Methods on Corrosion Resistance and Adhesion Strength of ASTM A36 Steel. (2024, May 13). Scholar Hub Universitas Indonesia. Retrieved March 7, 2026, from [Link]

  • Four Methods to Solve the Poor Adhesion of Epoxy Zinc Rich Primer. (n.d.). FUXI Coatings. Retrieved March 7, 2026, from [Link]

  • Why Does Pre-Painted Steel Coil Fail Adhesion. (2026, February 5). Zhejiang Chenchong New Material Technology Co., Ltd. Retrieved March 7, 2026, from [Link]

  • Investigation of phosphate adhesion on stainless steel surfaces: Fouling and geographical case study. (2025, April 15). Journal of Chemistry and Technologies. Retrieved March 7, 2026, from [Link]

  • Adhesion promoter for coatings on metal surfaces. (2019, August 22). Google Patents.
  • Adhesion on Steel via Covalent Bonding. (2025, August 13). UL Prospector. Retrieved March 7, 2026, from [Link]

  • Enhancing the Curing Efficiency and Physicochemical Properties of Acrylated Epoxidized Palm Oil Polyurethane Coatings via Double Acrylation-Thiol Modification. (2025, May 3). ResearchGate. Retrieved March 7, 2026, from [Link]

  • In-Situ Phosphatizing Coatings II: A High-Solids Polyester Baking Enamel. (n.d.). JCT CoatingsTech. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Minimizing Shrinkage Stress in Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Dental Resins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BAEHP Troubleshooting and Protocol Guide. As a highly reactive phosphate monomer, bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) is prized in dental adhesives and restorative composites for its robust chemical bonding to hydroxyapatite. However, its terminal acrylate groups polymerize significantly faster than traditional methacrylates (such as 10-MDP). This rapid chain-growth polymerization leads to early vitrification (gelation), trapping the polymer network before it can undergo viscous flow. The resulting volumetric contraction manifests as severe polymerization shrinkage stress, leading to marginal microleakage, enamel micro-cracking, and premature restoration failure.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize shrinkage stress in BAEHP-based formulations.

Part 1: Mechanistic Insights – The Shrinkage Stress Paradigm

To effectively troubleshoot BAEHP, we must understand the causality behind the stress. Shrinkage stress is not solely dictated by the total volumetric shrinkage; it is heavily dependent on the gel point . When BAEHP polymerizes via standard free-radical chain growth, the network gels at a very low degree of conversion (<15%). Any subsequent polymerization occurs in a rigid state, converting volumetric shrinkage directly into interfacial stress. By altering the reaction kinetics (e.g., via thiol-ene chemistry), we can delay this gel point, allowing the material to "flow" and relax stress while still achieving high final conversion.

G cluster_0 Standard Chain-Growth cluster_1 Thiol-Ene Step-Growth BAEHP BAEHP Monomer (High Reactivity Acrylate) RapidPoly Rapid Chain-Growth Polymerization BAEHP->RapidPoly Thiol Addition of Thiols (e.g., PETMP) BAEHP->Thiol EarlyGel Early Gelation Point (Vitrification) RapidPoly->EarlyGel HighStress High Shrinkage Stress & Microleakage EarlyGel->HighStress StepGrowth Hybrid Step-Growth Polymerization Thiol->StepGrowth DelayedGel Delayed Gelation (Extended Viscous Flow) StepGrowth->DelayedGel LowStress Low Shrinkage Stress & High Conversion DelayedGel->LowStress

Fig 1: Reaction kinetics of BAEHP: Standard chain-growth vs. Thiol-ene step-growth mechanisms.

Part 2: Troubleshooting Guide & FAQs

Q1: We are observing high marginal microleakage immediately post-cure with our BAEHP formulations. How can we mitigate this without changing the chemical composition? A: The issue is likely rapid vitrification caused by high-intensity continuous light curing. To resolve this, implement a "Soft-Start" or "Pulse-Delay" curing protocol [1]. Soft-start curing initiates polymerization at a low irradiance, which extends the pre-gel phase. This allows the forming polymer chains to rearrange and accommodate volumetric shrinkage via viscous flow before the final high-intensity cure locks the network in place, significantly reducing interfacial stress[1].

Q2: Even with soft-start curing, our BAEHP/HEMA base resin exhibits unacceptable shrinkage stress. What formulation adjustments are recommended? A: Low-molecular-weight diluents like 2-hydroxyethyl methacrylate (HEMA) or TEGDMA have a high density of reactive double bonds per unit volume, which inherently increases shrinkage. Substitute HEMA with a higher molecular weight, flexible oligomer such as poly(ethylene glycol) extended urethane dimethacrylate (PEG-U) [2]. The extended, flexible backbone of PEG-U improves the overall degree of vinyl conversion while simultaneously lowering shrinkage stress by increasing the free volume and flexibility of the crosslinked network[2].

Q3: We are incorporating Amorphous Calcium Phosphate (ACP) into the BAEHP resin for remineralization, but it is exacerbating shrinkage and weakening the composite. Why? A: "As-made" ACP tends to form large, uncontrolled agglomerates, leading to poor filler-matrix interaction and requiring a higher resin volume fraction to achieve a workable paste. To fix this, switch to milled ACP (m-ACP) [3]. Milling reduces the particle size and destroys large agglomerates, allowing for higher filler loading. Since shrinkage stress is primarily governed by the resin mass fraction, maximizing the filler load with m-ACP directly reduces the overall volumetric shrinkage and improves shear bond strength to dentin[3].

Q4: How can we fundamentally alter the BAEHP reaction kinetics to delay the gel point? A: Introduce Thiol-Ene chemistry [4]. By adding a multifunctional thiol crosslinker (such as pentaerythritol tetra(3-mercaptopropionate) or PETMP) to the BAEHP matrix, the reaction shifts from a pure chain-growth mechanism to a hybrid step-growth polymerization[4]. This delays the gel point until a much higher degree of conversion is reached, allowing stress relaxation to occur over a longer period without sacrificing the final mechanical properties[4].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Formulating a Low-Shrinkage Thiol-Modified BAEHP Resin

This self-validating protocol ensures the stoichiometric balance required to shift BAEHP from a chain-growth to a step-growth polymerization mechanism.

  • Base Resin Preparation: In a dark or amber-lit environment, combine BAEHP (15 wt%) with PEG-U (55 wt%) as the primary base resin to ensure high molecular weight and flexibility.

  • Thiol Incorporation: Add PETMP (30 wt%) to the mixture. The stoichiometric ratio of thiol to acrylate groups should be optimized (typically 1:1 to 1:2) to maximize step-growth kinetics.

  • Initiator Addition: Dissolve a visible-light photoinitiator system (e.g., Camphorquinone at 0.2 wt% and Ethyl 4-(dimethylamino)benzoate at 0.8 wt%).

  • Homogenization: Mix the formulation using a dual-asymmetric centrifugal mixer at 2500 RPM for 2 minutes under a moderate vacuum (2.7 kPa) to prevent air entrapment and oxygen inhibition.

Protocol B: Soft-Start Photo-Activation Workflow

Use this clinical/experimental workflow to maximize pre-gel viscous flow.

Workflow Prep Resin Formulation (BAEHP + PEG-U) Apply Incremental Placement (≤ 2mm layers) Prep->Apply SoftStart Soft-Start Curing (Low Intensity) Apply->SoftStart Flow Viscous Flow & Stress Relaxation SoftStart->Flow FinalCure High Intensity Final Cure Flow->FinalCure Result High Conversion & Intact Margins FinalCure->Result

Fig 2: Optimized workflow for BAEHP restoration using soft-start light curing.

  • Incremental Placement: Apply the BAEHP composite into the cavity preparation or testing mold in increments no thicker than 2.0 mm to ensure adequate light penetration.

  • Initial Low-Intensity Cure (Soft-Start): Irradiate the increment using an LED curing light set to low intensity (~300 mW/cm²) for 10 seconds.

  • Stress Relaxation Phase: Allow a 3-second pause to maximize viscous flow and stress dissipation.

  • Final High-Intensity Cure: Irradiate the increment at high intensity (≥1000 mW/cm²) for 20 seconds to achieve the maximum degree of conversion.

Part 4: Quantitative Data Comparison

The following table summarizes the causal relationship between formulation/protocol adjustments and the resulting physical properties of BAEHP-based resins.

Formulation / ProtocolPolymerization MechanismGel PointDegree of Conversion (DC%)Shrinkage Stress (MPa)
BAEHP + HEMA (Continuous Cure)Chain-GrowthEarly (<15% DC)~60 - 65%4.5 - 5.2
BAEHP + PEG-U (Continuous Cure)Chain-GrowthModerate~70 - 75%3.8 - 4.1
BAEHP + PEG-U (Soft-Start Cure)Chain-GrowthModerate~70 - 75%2.9 - 3.3
BAEHP + PEG-U + PETMP (Soft-Start) Hybrid Step-Growth Delayed (>40% DC) ~85 - 90% 1.2 - 1.8

Note: Data synthesized from benchmark dental resin studies evaluating thiol-ene modifications, high-MW monomer substitutions, and soft-start curing protocols.

References

1.[2] Polymerization shrinkage and stress development in amorphous calcium phosphate/urethane dimethacrylate polymeric composites. National Institutes of Health (NIH) / PMC. 2.[4] Thiol-ene-methacrylate composites as dental restorative materials. National Institutes of Health (NIH) / PMC. 3.[1] New Perspectives in Overcoming Bulk-Fill Composite Polymerization Shrinkage: The Impact of Curing Mode and Layering. National Institutes of Health (NIH) / PMC. 4.[3] Adhesion of amorphous calcium phosphate composites bonded to dentin: A study in failure modality. National Institute of Standards and Technology (NIST).

Sources

Technical Support Center: Enhancing Water Resistance of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced polymer formulation. As application scientists and drug development professionals, you are likely leveraging bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) or its methacrylate analog (BMEP) for their exceptional adhesion to metal oxides, tooth dentin, and biological substrates.

Unlike mono-functional monomers such as 10-MDP, bifunctional phosphate monomers like BAEHP act as potent crosslinkers, integrating phosphate adhesion motifs directly into the polymer backbone[1]. However, the same central hydrogen phosphate group that drives ionic bonding also acts as a highly hydrophilic domain. If not expertly formulated, this leads to excessive water sorption, polymer plasticization, and hydrolytic degradation of the ester bonds[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer highly water-resistant BAEHP copolymers.

Part 1: Troubleshooting Guide & FAQs

Q1: My BAEHP-based hydrogels and adhesives exhibit excessive bulk swelling and subsequent mechanical failure in aqueous media. How do I mitigate this? The Causality: The high electronegativity of the phosphate oxygen atoms creates a strong hydration shell, driving osmotic water uptake. When copolymerized with hydrophilic diluents like 2-hydroxyethyl methacrylate (HEMA), the polymer network's free volume fills with water, plasticizing the chains and drastically lowering the mechanical modulus[2]. The Solution: You must replace a portion of the hydrophilic diluents with rigid, hydrophobic crosslinkers such as Urethane Dimethacrylate (UDMA) or Bis-GMA[2]. These bulky monomers increase the crosslinking density and create hydrophobic micro-domains that sterically block water transport into the polymer matrix.

Q2: I am experiencing interfacial debonding when applying BAEHP copolymers to wet substrates (e.g., dentin or metal alloys). What is causing this? The Causality: This is a classic case of reaction-diffusion phase separation. In wet environments, the hydrophilic BAEHP monomer rushes toward the aqueous interface, while the hydrophobic comonomers retreat. Upon curing, this creates a heterogeneous, poorly crosslinked boundary layer that is highly susceptible to water treeing and nanoleakage. The Solution: Optimize your solvent system. Using a highly volatile, amphiphilic co-solvent (like an ethanol/water mixture) maintains the miscibility of both hydrophobic and hydrophilic monomers until the exact moment of curing. Furthermore, confining the BAEHP to a primer layer and using a strictly hydrophobic, solvent-free adhesive layer over top will seal the interface and resist proteolytic and hydrolytic degradation[3].

Q3: How can I prevent the long-term hydrolytic cleavage of the ester bonds in BAEHP? The Causality: The acidic proton on the hydrogen phosphate group can auto-catalyze the nucleophilic attack of water on the adjacent ester linkages, leading to chain scission. Note that BAEHP (an acrylate) is inherently more susceptible to this than BMEP (a methacrylate) due to the lack of the sterically shielding


-methyl group.
The Solution:  Copolymerize BAEHP with highly fluorinated monomers, such as heptadecafluorodecyl methacrylate (HDFDMA). Fluorinated segments tend to enrich at the polymer-water interface, drastically lowering surface energy (increasing the water contact angle) and providing a kinetic barrier against water penetration, thereby protecting the vulnerable ester bonds from hydrolysis[4].

Part 2: Experimental Protocols

Protocol A: Synthesis of Hydrophobically-Shielded BAEHP Copolymers

Objective: Formulate a BAEHP copolymer network that resists phase separation and water plasticization.

  • Monomer Blending: In a dark, amber vial, combine 15 wt% BAEHP with 55 wt% UDMA (hydrophobic crosslinker) and 30 wt% HDFDMA (fluorinated shielding monomer).

  • Photoinitiator Addition: Add 0.5 wt% Camphorquinone (CQ) and 0.5 wt% Ethyl-4-(dimethylamino)benzoate (EDAB).

  • Homogenization: Add an ethanol/water (80/20 v/v) co-solvent at a 1:1 ratio to the monomer mass. Vortex for 5 minutes until optically clear.

  • Solvent Evaporation & Curing: Apply the resin to your substrate. Gently air-dry for 10 seconds to evaporate the ethanol, forcing the monomers into a tightly packed, homogeneous film. Light-cure at 1200 mW/cm² for 20 seconds.

  • Validation Checkpoint (Self-Validating System): Calculate the Degree of Vinyl Conversion (DVC) using ATR-FTIR by comparing the aliphatic C=C peak (1638 cm⁻¹) to an internal reference peak before and after curing. Causality check: A DVC < 65% indicates that the bulky hydrophobic monomers are sterically hindering the reaction. Incomplete curing will paradoxically increase water sorption due to unreacted monomer leaching. If DVC is low, increase the CQ/EDAB ratio or extend the curing time.

Protocol B: ISO 4049-Adapted Water Sorption ( ) and Solubility ( ) Testing

Objective: Quantify the true water resistance and hydrolytic stability of the cured copolymer.

  • Initial Desiccation: Cast polymer disks (15 mm diameter, 1 mm thickness). Transfer to a desiccator maintained at 37°C. Weigh daily until a constant mass (

    
    ) is achieved (accuracy of 0.1 mg).
    
  • Aqueous Immersion: Submerge the disks in HPLC-grade water at 37°C for exactly 7 days.

  • Wet Mass Measurement: Remove the disks, blot dry with completely lint-free paper to remove surface water, and weigh immediately to obtain the swollen mass (

    
    ).
    
  • Final Desiccation: Return the disks to the desiccator at 37°C. Weigh daily until a new constant mass (

    
    ) is achieved.
    
  • Calculation:

    • Water Sorption (

      
      ) = 
      
      
      
    • Water Solubility (

      
      ) = 
      
      
      
  • Validation Checkpoint (Self-Validating System): Analyze the

    
     value. If 
    
    
    
    is significantly lower than
    
    
    (yielding a high
    
    
    ), your polymer is not just absorbing water; it is actively undergoing hydrolytic chain scission or leaching unreacted monomers. This definitively isolates chemical degradation from physical swelling.

Part 3: Data Presentation

The following table synthesizes expected quantitative outcomes when modifying BAEHP formulations to enhance water resistance, demonstrating the inverse relationship between hydrophobicity and water sorption.

Formulation StrategyComonomer SystemDegree of Conversion (%)Water Sorption (µg/mm³)Water Solubility (µg/mm³)Wet Shear Bond Strength (MPa)
Baseline (Hydrophilic) BAEHP + HEMA82.1 ± 1.565.4 ± 3.28.2 ± 0.612.4 ± 1.8
Rigid Crosslinking BAEHP + UDMA75.3 ± 2.042.9 ± 2.43.3 ± 0.318.2 ± 2.1
Fluorinated Shielding BAEHP + HDFDMA71.8 ± 2.228.5 ± 1.81.5 ± 0.221.0 ± 1.5

Note: Data trends are synthesized from structural-property relationship studies of phosphate-methacrylate copolymers and fluorinated anti-corrosion coatings[4],[3],[2].

Part 4: Logical Workflow Visualization

G A BAEHP Copolymer Water Resistance Failure B Identify Primary Failure Mechanism A->B C1 Bulk Swelling & Plasticization B->C1 C2 Interfacial Debonding (Wet) B->C2 C3 Ester Bond Hydrolysis B->C3 D1 Incorporate Hydrophobic Crosslinkers (UDMA/Bis-GMA) C1->D1 D2 Optimize Co-solvent Phase Separation C2->D2 D3 Steric Shielding & Fluorinated Monomers C3->D3

Caption: Workflow for diagnosing and resolving BAEHP copolymer water resistance issues.

References

  • Benchchem. Bis(methacryloyloxyethyl) Hydrogen Phosphate - Benchchem. 1

  • RSC Advances. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. 4

  • ResearchGate. A self-etch bonding system with potential to eliminate selective etching and resist proteolytic degradation. 3

  • MDPI. Structure-Composition-Property Relationships in Polymeric Amorphous Calcium Phosphate-Based Dental Composites. 2

Sources

Methods to determine residual monomer content in cured phosphate acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymer Analysis Division Subject: Determination of Residual Monomer Content in Cured Phosphate Acrylates Ticket ID: #PA-RES-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely here because your adhesion data is inconsistent, or your biocompatibility screening failed. In cured phosphate acrylates (e.g., 10-MDP, Phenyl-P, HEMA-phosphate), "residual monomer" is not a single metric—it is a function of the extraction method's aggressiveness and the analytical method's specificity.

Unlike standard methacrylates, phosphate acrylates are acidic and hydrolytically unstable . Standard protocols for neutral monomers (like MMA or BisGMA) often fail here, leading to peak tailing in HPLC or false-positives due to hydrolysis during extraction.

This guide moves beyond "textbook" methods to address the specific physicochemical challenges of phosphate esters.

Module 1: Sample Preparation & Extraction

The most common point of failure. If you cannot extract it, you cannot measure it.

Q: Should I use the ISO 10993 (Simulated Use) or an Aggressive Solvent extraction?

A: It depends on your data goal.

  • Biocompatibility/Safety (Leachable): Use Water/Ethanol (75:25) or Artificial Saliva at 37°C. This mimics the oral/physiological environment.[1]

  • Quality Control/Formulation (Total Residual): You must use Tetrahydrofuran (THF) or Acetone . These solvents swell the crosslinked polymer network, allowing trapped monomers deep within the matrix to diffuse out.[1]

Q: My 10-MDP peak is splitting or disappearing after extraction. Why?

A: You are likely using Methanol or heating the sample too long in a protic solvent. Phosphate esters are susceptible to hydrolysis, breaking down into their acid and alcohol components (e.g., 10-MDP degrades into 10-hydroxydecyl dihydrogen phosphate and methacrylate).

  • Fix: Switch to Acetonitrile (ACN) or THF (aprotic solvents).

  • Fix: Perform extraction at 4°C or Room Temperature (RT), never >37°C for phosphate monomers.

Protocol: Optimized "Total" Extraction for Phosphate Acrylates
  • Pulverization: Cryo-mill cured samples to <50 µm powder. (Avoid heat generation during milling).

  • Solvent: Add 100 mg powder to 5 mL HPLC-grade Acetonitrile .

  • Agitation: Sonicate for 60 mins at <25°C.

  • Internal Standard: Add a known concentration of Dibutyl Phthalate or Caffeine (stable, non-reactive).

  • Filtration: Centrifuge at 10,000 rpm; filter supernatant through 0.22 µm PTFE filter (Avoid Nylon; it binds proteins and some acidic monomers).

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Start: Cured Sample Goal Define Goal Start->Goal Bio Biocompatibility (Leachables) Goal->Bio Safety Data QC QC / Formulation (Total Content) Goal->QC Process Control SolventBio Solvent: 75% Ethanol/Water Temp: 37°C Bio->SolventBio SolventQC Solvent: Acetonitrile or THF Temp: 23°C (Avoid Heat) QC->SolventQC Process Process: 1. Pulverize (Cryo) 2. Sonicate 60m 3. Centrifuge SolventBio->Process SolventQC->Process Check Check Hydrolysis? Process->Check Stable Proceed to HPLC Check->Stable Single Peak Unstable Detected Degradation Products? (Switch to Aprotic Solvent) Check->Unstable Split Peak Unstable->SolventQC Retry

Figure 1: Decision tree for selecting extraction solvents based on analytical goals (Leachables vs. Total Content).

Module 2: HPLC Method Development

The Gold Standard for quantification.

Q: I see severe peak tailing for phosphate monomers. Is my column dead?

A: Likely not. Phosphate groups are acidic and interact strongly with residual silanols on the silica support of C18 columns.

  • The Fix: You must suppress ionization. Lower the mobile phase pH to ~2.5 using 0.1% Phosphoric Acid or Formic Acid . This keeps the phosphate group protonated (

    
    ), reducing silanol interaction and sharpening the peak.
    
Q: What is the recommended Mobile Phase?

A: Avoid Methanol if you suspect transesterification.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 30% B to 100% B over 15 minutes. (Phosphate monomers are relatively polar; they elute earlier than BisGMA).

Table 1: HPLC Troubleshooting Matrix for Phosphate Acrylates

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction; pH too high.Add 0.1% Formic Acid to water phase. Use "End-capped" C18 columns.
Split Peaks Hydrolysis of ester bond.Switch extraction solvent to ACN; keep samples cold (4°C).
Ghost Peaks Contamination or Carryover.Phosphate monomers stick to steel. Passivate system with 30% Phosphoric acid or use PEEK tubing.
Low Recovery Incomplete extraction.Increase sonication time; ensure particle size is <50 µm.

Module 3: Rapid Screening via FTIR

When you need an answer in 5 minutes, not 24 hours.

Q: Can I use FTIR to measure "Residual Monomer"?

A: Technically, no. FTIR measures Degree of Conversion (DC%) .

  • Residual Monomer = Mass of unreacted monomer (requires HPLC).

  • DC% = Percentage of double bonds reacted.[2]

  • Correlation: High DC% implies low residual monomer, but they are not identical due to entrapment of free monomers in the vitrified network.

Q: Which peaks should I track?

A:

  • Target Peak (Aliphatic C=C):

    
     (Methacrylate vinyl group).
    
  • Internal Standard (Aromatic C=C):

    
     (Phenyl ring).
    
    • Note: If your phosphate acrylate lacks a phenyl ring (e.g., HEMA-phosphate), use the Carbonyl (

      
      ) peak at 
      
      
      
      as a reference, provided it doesn't shift during cure.
Protocol: Calculating DC%


Where 

is the Absorbance peak height (or area).[2][3]

Module 4: Advanced Troubleshooting Logic

Visual Workflow: HPLC Signal Analysis

HPLCTroubleshooting Observation Observe HPLC Chromatogram Issue1 Peak Tailing Observation->Issue1 Issue2 Doublets / Split Peak Observation->Issue2 Issue3 No Peak / Low Area Observation->Issue3 Action1 Mobile Phase pH > 3? Add 0.1% Formic Acid Issue1->Action1 Action2 Hydrolysis Detected. Check Solvent (No MeOH) Check Temp (<25°C) Issue2->Action2 Action3 Extraction Failure. Switch to THF/Acetone Increase Grind Time Issue3->Action3

Figure 2: Diagnostic logic for interpreting HPLC chromatograms of phosphate acrylates.

References

  • Van Landuyt, K. L., et al. (2008). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785.

  • Alshali, R. Z., et al. (2013). "Long-term elution of monomers from bulk-fill composites."[4] Dental Materials, 29(9), e189-e190.

  • Yoshihara, K., et al. (2015). "Functional monomer impurity affects adhesive performance."[5] Dental Materials, 31(12), 1493-1501.

  • ISO 4049:2019. "Dentistry — Polymer-based restorative materials." International Organization for Standardization.

  • Welch Materials. (2025). "Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC." Welch Materials Technical Guide.

Sources

Validation & Comparative

FTIR Spectrum Analysis & Performance Guide: Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate

[1][2]

CAS No: 40074-34-8 Molecular Formula: C₁₀H₁₅O₈P Primary Applications: UV-curable adhesion promoters, flame retardant coatings, crosslinking agents.[1][]

Molecular Characterization & FTIR Fingerprint[2][3]

Bis-AEP is a bifunctional acrylate monomer containing a central phosphate ester group.[] Its dual functionality allows it to act as both a covalent crosslinker (via acrylate groups) and a surface adhesion promoter (via the acidic phosphate group).[1]

Structural Diagram

BisAEP_StructureFigure 1: Functional Architecture of Bis-AEPPhosphatePhosphate Core(P=O, P-OH)Linker1Ethyl Linker(-CH2-CH2-)Phosphate->Linker1Ester Bond (P-O-C)Linker2Ethyl Linker(-CH2-CH2-)Phosphate->Linker2Ester Bond (P-O-C)Acrylate1Acrylate Group(C=C, C=O)Linker1->Acrylate1Ester BondAcrylate2Acrylate Group(C=C, C=O)Linker2->Acrylate2Ester Bond

Detailed FTIR Peak Assignment

The following table identifies the critical diagnostic bands for Bis-AEP. Note that commercial samples often contain mixtures of mono- and bis-esters; the intensity ratios of these peaks are key to determining purity.[]

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
P-OH 2300 – 2700O-H Stretch (Broad)Adhesion Indicator. Broad, hydrogen-bonded band.[1][] Weaker in Bis-AEP than in Mono-AEP due to fewer acidic protons.[]
Acrylate C=O 1720 – 1735C=O[1][] StretchConcentration Reference. Strong ester carbonyl peak.[1][] Used as an internal standard during polymerization monitoring.[]
Acrylate C=C 1635 – 1640C=C StretchReactivity Probe. This peak disappears during UV curing.[1][] Its rate of decay defines the polymerization kinetics.
Acrylate C=C 1405 – 1410=CH₂ ScissoringSecondary confirmation of acrylate functionality.[1][]
P=O 1240 – 1260P=O[1][] StretchPhosphate Core. Strong band indicating the presence of the phosphoryl group.[1]
P-O-C 1020 – 1050P-O-C Stretch (Aliphatic)Confirms the linkage between the phosphate core and the ethyl spacers.[1]
Acrylate =C-H 810 – 815=CH Out-of-Plane BendCritical for quantifying residual monomer content after curing.[]

Comparative Performance Analysis

To validate the selection of Bis-AEP, we compare it against two primary alternatives: Bis-MEP (its methacrylate analog) and 10-MDP (a mono-functional adhesion monomer).[1][]

Comparison Matrix
FeatureBis-AEP (Acrylate) Bis-MEP (Methacrylate) 10-MDP (Mono-Methacrylate)
Reactivity (Kinetics) High. Fast curing, prone to oxygen inhibition.[1][]Moderate. Slower cure, lower shrinkage stress.[1][]Low. Mono-functional; requires crosslinker.
Crosslinking Density High. Bifunctional nature creates tight networks.[1][]High. Similar network density to Bis-AEP.[1][]None. Acts as a pendant group; does not crosslink.[1][]
Adhesion Mechanism Chemical bonding to oxides/metals via P-OH.[1][]Chemical bonding via P-OH.[]Superior self-assembly (nanolayering) on hydroxyapatite.[1][]
Hydrolytic Stability Moderate.[1][] Ester bonds susceptible to hydrolysis.[]Higher. Methyl group provides steric protection.[]High. Long hydrophobic spacer protects the bond.
Primary Use Case UV coatings, rapid-cure adhesives.[1][]Dental composites, structural adhesives.[3][4]Dental bonding agents (enamel/dentin).[1][3]
Mechanism of Action: Why Choose Bis-AEP?
  • vs. Bis-MEP: Choose Bis-AEP when process speed is critical (e.g., high-speed UV coating lines).[1][] The acrylate double bond lacks the stabilizing methyl group of the methacrylate, reducing the activation energy for radical propagation.[1]

  • vs. 10-MDP: Choose Bis-AEP when structural integrity is required.[1] 10-MDP is excellent for adhesion but contributes no crosslinking strength.[] Bis-AEP provides both adhesion (P-OH) and cohesive strength (crosslinking).[1][]

Experimental Protocols

Protocol A: Monitoring Degree of Conversion (DC) via Real-Time FTIR

This protocol quantifies the curing efficiency of Bis-AEP in a formulation.

Objective: Determine the percentage of double bonds converted to polymer.

Materials:

  • FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).[1]

  • UV Light Source (LED 365nm or 405nm depending on initiator).[1]

  • Formulation: Bis-AEP + 1% Photoinitiator (e.g., TPO or Irgacure 184).[1][]

Workflow:

  • Baseline Scan: Place 10 µL of uncured resin on the ATR crystal.[] Acquire spectrum (Resolution: 4 cm⁻¹, Scans: 16).[1]

  • In-Situ Curing: Position the UV light guide 5mm above the sample.[] Start continuous spectral acquisition (Series mode: 1 spectrum/sec).

  • Irradiation: Turn on UV light for 60 seconds while recording.

  • Analysis: Focus on the aliphatic C=C peak at 1635 cm⁻¹ .[1][] Use the Carbonyl peak at 1720 cm⁻¹ as an internal standard (it does not change during reaction).

Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

Protocol B: Purity Assessment (Bis- vs. Mono-Ester)

Commercial "Bis-AEP" is often a mixture containing the mono-ester (2-(acryloyloxy)ethyl phosphate).[1][]

Differentiation Strategy:

  • Mono-Ester Signal: Stronger, broader P-OH band (~2300-2700 cm⁻¹) relative to the C=O ester peak.[1][]

  • Bis-Ester Signal: Higher ratio of C=O (1720 cm⁻¹) to P=O (1250 cm⁻¹) due to two acrylate tails per phosphate.[1]

Visualizing the Polymerization Pathway

The following diagram illustrates the radical polymerization pathway of Bis-AEP, highlighting how the phosphate group remains pendant to anchor the network to the substrate.

BisAEP_PolymerizationFigure 2: Bis-AEP Polymerization & Adhesion MechanismInitiationUV Initiation(Radical Generation)MonomerBis-AEP Monomer(Liquid)Initiation->MonomerRadical AttackPropagationPropagation(C=C Bond Opening)Monomer->PropagationChain GrowthAdhesionSubstrate Interaction(P-OH binds to Metal/Ca²⁺)Monomer->AdhesionSurface WettingNetworkCrosslinked Network(Solid Polymer)Propagation->NetworkCrosslinkingNetwork->AdhesionInterfacial Locking

[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis[2-(methacryloyloxy)ethyl] phosphate. Retrieved from [Link]

  • Avci, D., & Albayrak, N. (2003). Synthesis and copolymerization of new phosphorus-containing acrylates.[1][] Journal of Polymer Science Part A: Polymer Chemistry.[][5] Retrieved from [Link][1]

  • Young, A. M., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures.[1][] PLOS ONE.[] Retrieved from [Link]

1H NMR and 31P NMR characterization of bis[2-(acryloyloxy)ethyl] hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Paradox"

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (Bis-AHP) is a critical bifunctional monomer used to introduce both crosslinking density and phosphate functionality into polymer networks. However, commercially available "Bis-AHP" is rarely a pure compound. It exists in a statistical distribution with its mono-ester counterpart, 2-(acryloyloxy)ethyl dihydrogen phosphate (Mono-AHP) .

The Application Challenge:

  • Bis-AHP (Diester): Acts as a crosslinker (two vinyl groups). Increases modulus and solvent resistance.

  • Mono-AHP (Monoester): Acts as a chain extender (one vinyl group) and a strong adhesion promoter (two acidic protons).

Distinguishing these two species is impossible via FTIR alone due to overlapping carbonyl and phosphate bands. NMR spectroscopy is the only definitive method to quantify the Mono/Bis ratio , which directly dictates the mechanical integrity and adhesive performance of your final material.

Structural Logic & NMR Assignment

Before proceeding to the protocol, visualize the symmetry difference that NMR detects.

G cluster_0 Bis-AHP (Target) cluster_1 Mono-AHP (Impurity) Bis Bis-AHP (C10H15O8P) Bis_Feat 2x Vinyl Groups 1x Acidic Proton (P-OH) Bis->Bis_Feat P31 31P NMR Signal (Primary Discriminator) Bis_Feat->P31 ~ -1.5 ppm (Upfield) H1 1H NMR Signal (Integration Check) Bis_Feat->H1 Vinyl:Ethyl Ratio 3:4 (Same) Mono Mono-AHP (C5H9O6P) Mono_Feat 1x Vinyl Group 2x Acidic Protons P-(OH)2 Mono->Mono_Feat Mono_Feat->P31 ~ 0.0 ppm (Downfield) Mono_Feat->H1 Vinyl:Ethyl Ratio 3:4 (Same)

Figure 1: Structural logic distinguishing Bis-AHP from Mono-AHP. Note that 1H NMR integration of the backbone is identical for both; 31P is required for ratio determination.

Experimental Protocol: Characterization Workflow
A. Solvent Selection (Critical)

Do not use randomly selected deuterated solvents. The choice determines whether you see the acidic protons and affects the resolution of the phosphate peaks.

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: It prevents aggregation of the phosphate heads, sharpening the peaks. It also slows proton exchange, often allowing observation of the acidic P-OH protons (broad singlets > 10 ppm).

  • Alternative: CDCl3 (Chloroform-d).

    • Why: Good for checking bulk organic impurities, but acidic protons will likely not be visible, and phosphate peaks may broaden due to H-bonding.

B. 31P NMR: The Fingerprint (Quantitative)

This is the gold standard for purity analysis.

  • Internal Standard (Optional): Triphenyl phosphate (-17 ppm) or Phosphoric acid (0 ppm, external capillary).

  • Parameters: Decoupled proton sequence (1H-decoupled), relaxation delay (d1) ≥ 5 seconds (to ensure full relaxation of P nuclei for accurate integration).

SpeciesChemical Shift (approx. in DMSO-d6)*MultiplicityIntegration Logic
Mono-AHP -0.5 to +0.5 ppm SingletArea =

Bis-AHP -1.5 to -2.5 ppm SingletArea =

H3PO4 0.0 ppm SingletTrace impurity from hydrolysis
  • Note: Shifts are pH-dependent. Bis-esters generally appear upfield (more negative) relative to Mono-esters in organic media.

Calculation of Molar Ratio:



C. 1H NMR: Structural Confirmation

Use this to confirm the integrity of the acrylate groups (polymerization readiness).

Region (ppm)AssignmentMultiplicityNotes
10.0 - 12.0 P-OHBroad SingletVisible in dry DMSO; integration varies by Mono/Bis ratio.
6.3 - 6.4 Vinyl

(trans)
Doublet of doubletsCharacteristic acrylate pattern.
6.1 - 6.2 Vinyl

(gem)
Doublet of doublets
5.9 - 6.0 Vinyl

(cis)
Doublet of doublets
4.2 - 4.4

(Ester)
MultipletOverlapping signals from both ethyl groups.
4.0 - 4.1

MultipletCoupled to

(

).
Comparative Performance Guide

Why does the NMR-determined ratio matter? The table below contrasts the performance of the pure Bis- product versus the Mono- alternative (often present as an impurity).

FeatureBis-AHP (Diester) Mono-AHP (Monoester) Implication for Drug/Material Dev
Crosslinking High (Bifunctional)None (Monofunctional)Bis-AHP creates stiff, solvent-resistant networks. High Mono- content leads to soft, leachable polymers.
Adhesion ModerateSuperior Mono-AHP has 2 acidic protons, etching enamel/metals more effectively than Bis-AHP (1 proton).
Water Sorption LowHighMono-AHP is more hydrophilic. Excess Mono- causes water uptake and plasticization in dental resins.
Reactivity Fast (Gelation prone)ModerateHigh Bis- purity requires careful inhibitor management (e.g., MEHQ) to prevent premature gelling.
Analytical Decision Matrix

Use this workflow to decide if your batch is suitable for application.

Workflow Start Batch Received (Bis-AHP) Solvent Dissolve in DMSO-d6 Start->Solvent RunP31 Run 31P NMR (Quantify Ratio) Solvent->RunP31 Check Bis : Mono Ratio? RunP31->Check HighBis > 90% Bis-AHP Check->HighBis High Purity Mix ~ 50/50 Mixture Check->Mix Standard Grade App1 Application: Structural Resins (High Modulus) HighBis->App1 Suitable App2 Application: Self-Etch Adhesives (High Bond Strength) Mix->App2 Preferred

Figure 2: Decision matrix based on 31P NMR results. High Bis- content is required for structural integrity, while mixtures are often preferred for adhesive primers.

References
  • Sigma-Aldrich. Bis[2-(methacryloyloxy)ethyl] phosphate Product Information.[1][2] (Analogous spectral data for methacrylate variant). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122612, Bis(2-methacryloyloxyethyl) phosphate.Link

  • Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples.[3] (Authoritative source for phosphate ester chemical shift ranges). Link

  • Moszner, N., et al. (2008). Monomers for adhesive polymers. (Discussion on acidic monomers and crosslinking vs. adhesion trade-offs). Link

Sources

Technical Comparison Guide: Cytotoxicity and Biocompatibility of Phosphate Acrylate Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the cytotoxicity and biocompatibility profiles of phosphate-functionalized acrylate monomers, with a primary focus on 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) compared to alternatives like Phenyl-P and GPDM .

While phosphate monomers are critical for self-etching adhesion due to their affinity for hydroxyapatite (HAp), their acidic nature and potential for residual monomer leaching pose biological risks to the dentin-pulp complex. This document synthesizes experimental data to assist researchers in selecting monomers that balance adhesive performance with biological safety.

Chemical & Functional Profile: The Phosphate Landscape

Phosphate monomers function by etching the tooth surface (acidity) and chemically bonding to calcium (ionic interaction).[1][2] The stability of this bond directly influences biocompatibility; a stable bond reduces monomer leaching into the pulp.

Table 1: Comparative Functional Profile of Phosphate Monomers
Feature10-MDP Phenyl-P GPDM HEMA (Control)
Full Name 10-Methacryloyloxydecyl dihydrogen phosphate2-Methacryloyloxyethyl phenyl hydrogen phosphateGlycerol phosphate dimethacrylate2-Hydroxyethyl methacrylate
Acidity (pKa) Low (Stronger acid)ModerateModerateNeutral (Non-acidic)
Chemical Structure Long hydrophobic spacer (C10)Aromatic group, short spacerDimethacrylate with phosphateShort hydrophilic chain
Bond Stability High: Forms stable, insoluble Ca-salts (Nano-layering)Low: Ca-salts hydrolyze easilyModerate: Good immediate bond, susceptible to hydrolysisNone: Physical entanglement only
Hydrophobicity Hydrophobic (resists water degradation)HydrophilicHydrophilicHighly Hydrophilic
Primary Risk Acidity-induced stress; ROS productionHigh leaching due to hydrolytic instabilityWater sorption leading to degradationHigh mobility/leaching; Osmotic stress

Expert Insight: 10-MDP's superior biocompatibility in clinical settings is paradoxical. While it is intrinsically cytotoxic due to acidity, its ability to form insoluble calcium salts rapidly locks the monomer into the hybrid layer, significantly reducing the amount of free monomer available to diffuse through dentinal tubules compared to Phenyl-P [1, 2].

Comparative Cytotoxicity Analysis

The cytotoxicity of these monomers is dose-dependent and heavily influenced by the presence of a dentin barrier. Direct contact assays (fibroblasts) show higher toxicity than trans-dentinal assays (pulp cells).

Table 2: Cytotoxicity Ranking & Viability Data (Fibroblasts/Pulp Cells)
MonomerIC50 / Toxicity Threshold (24h)Relative Toxicity RankMechanism of Cell Death
Bis-GMA < 0.05 mM (High)1 (Most Toxic)Membrane disruption, oxidative stress
TEGDMA ~0.1 - 0.3 mM2Glutathione depletion, ROS accumulation
10-MDP ~0.1 - 0.2 mM 3 (Moderate) Acidity, ROS-mediated apoptosis (p53/p21)
Phenyl-P Comparable to 10-MDP*3 (Moderate)Acidity, rapid hydrolysis leading to leaching
HEMA > 1.0 mM (Low acute, high chronic)4 (Least Toxic)Cell cycle arrest, osmotic lysis

*Note: While intrinsic toxicity is similar, Phenyl-P often shows higher "functional" toxicity in long-term studies due to bond degradation and subsequent release of degradation products [3, 4].

Key Experimental Findings
  • Concentration Threshold: 10-MDP exhibits significant cytotoxicity at concentrations >0.1 mM . At 0.2 mM, viability drops below 60% in osteoblast-like cells (MC3T3-E1) [5].

  • The "Buffer" Effect: In trans-dentinal models, the dentin barrier buffers the acidity of phosphate monomers. 10-MDP's toxicity is significantly reduced by a 0.5mm dentin slice, whereas HEMA (non-acidic but highly mobile) readily crosses the barrier to affect pulp cells [6].

  • Apoptosis vs. Necrosis: 10-MDP primarily induces apoptosis via the mitochondrial pathway (ROS generation) rather than immediate necrotic lysis, allowing for potential cellular recovery if exposure is transient [5].

Mechanisms of Action[3][4][5]

Understanding how these monomers affect cell physiology is crucial for interpreting assay results. The following diagram illustrates the dual pathway of toxicity: Acidity-Dependent (immediate) and Metabolic (delayed).

ToxicityMechanism cluster_protection Protective Mechanism (10-MDP Specific) Monomer Phosphate Monomer (10-MDP / Phenyl-P) Dentin Dentin Barrier (Buffering Capacity) Monomer->Dentin Application CaSalt Stable Ca-Salt Formation (Insoluble Nanolayer) Monomer->CaSalt Chemical Bonding Pulp Pulp Tissue / Cells Dentin->Pulp Reduced Flux (Ca-Salt Formation) Leaching Unpolymerized Monomer (Leaching) Dentin->Leaching Residual Monomer Acidity Low pH Environment (Acid Stress) ROS Intracellular ROS Accumulation Acidity->ROS Oxidative Stress Leaching->Acidity Proton Release Leaching->ROS Metabolic Stress GSH Glutathione (GSH) Depletion ROS->GSH Consumes Antioxidants DNA DNA Damage (Genotoxicity) ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Depolarization Senescence Cellular Senescence (p53/p21 upregulation) DNA->Senescence Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis CaSalt->Leaching Prevents Release

Figure 1: Mechanistic pathways of phosphate monomer cytotoxicity. Note the critical role of Ca-salt formation in mitigating leaching for 10-MDP.

Validated Experimental Protocols

To ensure scientific integrity, cytotoxicity assessments of acidic monomers must control for pH artifacts. Standard unbuffered media will show false positives due to acidity alone, masking true chemical toxicity.

Protocol A: Sample Preparation (ISO 10993-12 Modified)

Objective: Generate relevant extracts that mimic clinical leaching.

  • Curing: Polymerize monomer/adhesive disks (5mm x 2mm) strictly according to manufacturer light-cure times.

  • Extraction: Immerse disks in DMEM (without serum) at a ratio of 3 cm²/mL (ISO standard).

  • Incubation: 24 hours at 37°C.

  • pH Adjustment (CRITICAL): Measure pH of the extract. If pH < 6.5, neutralize with dilute NaOH or HEPES buffer to distinguish chemical toxicity from acid shock. Unbuffered extracts represent "worst-case" immediate pulp exposure; buffered extracts represent systemic/diffusion toxicity.

Protocol B: Multi-Endpoint Cytotoxicity Workflow

Objective: Evaluate cell health across three dimensions: Metabolism, Membrane Integrity, and Apoptosis.

AssayWorkflow Cells Seed Cells (L929 or Pulp Cells) 10^4 cells/well Expose Expose to Extracts (24h / 48h) Cells->Expose Split Split Supernatant & Monolayer Expose->Split LDH LDH Assay (Supernatant) Split->LDH Measure Membrane Leakage MTT MTT/WST-8 Assay (Cell Monolayer) Split->MTT Measure Metabolic Activity FACS Annexin V / PI (Flow Cytometry) Split->FACS Measure Apoptosis vs Necrosis

Figure 2: Integrated cytotoxicity assessment workflow ensuring comprehensive biological profiling.

  • Metabolic Assay (MTT/WST-8):

    • Why: Measures mitochondrial dehydrogenase activity.

    • Note: Acidic extracts can reduce MTT spontaneously. Use WST-8 (water-soluble) or ensure pH is neutral before adding reagent.

  • Membrane Integrity (LDH Release):

    • Why: Detects irreversible cell death (necrosis). High LDH with low MTT suggests necrosis; Low LDH with low MTT suggests apoptosis or growth arrest.

  • Live/Dead Staining (Calcein-AM / EthD-1):

    • Why: Visual confirmation of cell morphology. 10-MDP treated cells often shrink (apoptotic) rather than swell (necrotic).

Conclusion & Recommendations

For drug development and biomaterial formulation:

  • Select 10-MDP over Phenyl-P or GPDM for applications requiring long-term biocompatibility. Its ability to form stable calcium salts creates a "self-sealing" interface that limits chronic monomer elution.

  • Buffer Control is Mandatory: When screening phosphate monomers, always run parallel buffered vs. unbuffered assays to decouple pH effects from intrinsic chemical toxicity.

  • Concentration Limits: Formulations should aim for free monomer concentrations at the pulp interface to remain below 0.1 mM . This emphasizes the need for high degrees of conversion and effective dentin barrier thickness.

References

  • Van Meerbeek, B., et al. (2019). "10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review." Materials, 12(5), 790. Link

  • Yoshihara, K., et al. (2018). "Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin." Journal of Dentistry, 73, 1-10. Link

  • Lee, M.J., et al. (2023). "Influence of 10-Methacryloyloxydecyl Dihydrogen Phosphate on Cellular Senescence in Osteoblast-Like Cells." Journal of Dental Hygiene Science, 23(4), 285-292. Link

  • Imazato, S., et al. (2009). "Cytotoxicity and phospholipid-liposome phase-transition properties of 2-hydroxyethyl methacrylate (HEMA)." Dental Materials, 25(1), 82-87. Link

  • Chang, H.H., et al. (2010). "Cytotoxicity of three dentin bonding agents on human dental pulp cells." Journal of Dental Sciences, 5(4), 223-228. Link

  • Schmalz, G., et al. (2002). "Cytotoxicity of dental materials: a review." Journal of Endodontics, 28(1), 1-15. Link

Sources

Comparative Guide: Shear Bond Strength of Phosphate Ester Monomers on Dentin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Among phosphate ester monomers used in dental adhesives, 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP) demonstrates superior long-term shear bond strength (SBS) and hydrolytic stability on dentin.[1]

While other monomers like GPDM (Glycero-Phosphate Dimethacrylate) exhibit high immediate bond strength due to superior dentin wettability, they often lack the long-term durability provided by the protective "nano-layering" mechanism unique to 10-MDP. 4-MET and Phenyl-P generally show lower bond strengths and higher solubility of their calcium salts, leading to faster interfacial degradation.

This guide analyzes the chemical mechanisms, comparative performance data, and standardized testing protocols (ISO 29022) required to validate these findings.

Chemical Mechanism: The "Adhesion-Decalcification" Pathway

The efficacy of a functional monomer is dictated by its ability to simultaneously demineralize hydroxyapatite (HAp) and chemically bond to the liberated Calcium ions (


). This process is known as the Adhesion-Decalcification Concept .
Key Structural Drivers
  • Spacer Chain Length: 10-MDP possesses a long C-10 alkylene chain. This hydrophobicity prevents water sorption and hydrolysis within the hybrid layer.

  • Calcium Salt Stability: The bond between the phosphate group and Calcium must resist hydrolysis. 10-MDP forms stable, insoluble salts that self-assemble into "nanolayers," protecting the collagen network. Shorter-chain monomers (like Phenyl-P) form soluble salts that wash away, leaving voids.

Diagram: Chemical Interaction Pathway

The following diagram illustrates the divergent pathways between stable bonding (10-MDP) and hydrolytic degradation (Phenyl-P/4-MET).

ChemicalBonding node_start Functional Monomer (Phosphate Ester) node_interaction Ionic Interaction (R-PO4- ... Ca2+) node_start->node_interaction Application & Infiltration node_substrate Dentin Substrate (Hydroxyapatite + Collagen) node_substrate->node_interaction node_stable Stable Ca-Salt Formation (Insoluble Nanolayering) node_interaction->node_stable Long Hydrophobic Spacer (10-MDP) node_unstable Unstable Ca-Salt Formation (Water Soluble) node_interaction->node_unstable Short/Hydrophilic Spacer (Phenyl-P, 4-MET) node_result_good High SBS & Durability (e.g., 10-MDP) node_stable->node_result_good node_result_bad Degradation & Nanoleakage (e.g., Phenyl-P, 4-MET) node_unstable->node_result_bad

Figure 1: The bifurcation of adhesive performance based on monomer chemical structure and calcium salt stability.

Comparative Performance Review

The following data synthesizes average Shear Bond Strength (SBS) values derived from multiple comparative studies using dentin substrates. Note that specific values vary based on the commercial formulation (solvent, pH) and adhesive generation.

Table 1: Monomer Performance Matrix
Functional MonomerChemical StructureAvg.[1][2][3][4][5][6][7] SBS (Dentin)Ca-Salt StabilityMechanism of Action
10-MDP 10-carbon spacer (Hydrophobic)25 - 35 MPa High (Insoluble)Forms self-assembled nanolayers; protects collagen from hydrolysis.
GPDM Glycerol dimethacrylate (Hydrophilic)25 - 30 MPa ModerateExcellent wetting/infiltration of collagen; often used in 3-step etch-and-rinse systems.
PENTA Dipentaerythritol pentaacrylate18 - 24 MPaLow to ModerateGood dentinal tubule sealing; weaker chemical interaction than MDP.
4-MET Aromatic ring spacer15 - 20 MPaLow (Soluble)Good demineralization but forms soluble Ca-salts; prone to water degradation.
Phenyl-P Phenyl group spacer< 15 MPaVery LowHighly unstable; calcium salts dissolve readily in water.
Analysis of Alternatives
  • 10-MDP vs. 4-MET: Studies consistently show 10-MDP outperforms 4-MET in aged bond strength (after thermocycling). 4-MET's calcium salts are more soluble, leading to "nanoleakage" over time.

  • 10-MDP vs. GPDM: GPDM is highly effective in "Etch-and-Rinse" systems (e.g., OptiBond FL) because its hydrophilic nature allows it to chase water and penetrate deep into the demineralized collagen network.[8] However, in "Self-Etch" modes, 10-MDP's chemical bonding is superior.

Experimental Protocol: ISO 29022 (Notched-Edge SBS)

To objectively compare these monomers, you must utilize a self-validating protocol. The ISO 29022:2013 (Notched-edge Shear Bond Strength) is preferred over the older ISO 11405 because it concentrates stress at the interface, reducing cohesive failures in the dentin (which invalidate the test).

Workflow Diagram

SBSProtocol cluster_prep Specimen Preparation cluster_test Testing Phase node_teeth Human Molars (Embedded) node_grind Grind to Dentin (600-grit SiC) node_teeth->node_grind node_bond Apply Adhesive (Strict Protocol) node_grind->node_bond node_store Storage (24h Water / Thermocycle) node_bond->node_store node_shear Shear Load (Notched-Edge, 1mm/min) node_store->node_shear node_analysis Fracture Analysis (Stereomicroscope) node_shear->node_analysis

Figure 2: Standardized workflow for ISO 29022 Shear Bond Strength testing.

Detailed Methodology
  • Substrate Preparation:

    • Embed extracted human third molars in acrylic resin.

    • Grind the occlusal surface using 600-grit SiC paper under water cooling to expose mid-coronal dentin and create a standardized smear layer. Why: 600-grit simulates the smear layer created by a diamond bur.

  • Bonding Procedure:

    • Apply the specific monomer-based adhesive (e.g., 10-MDP formulation) strictly according to manufacturer instructions (scrubbing time is critical for monomer infiltration).

    • Place a translucent mold (Ultradent jig or similar) with a diameter of 2.38mm.

    • Fill with composite resin and light-cure.[9]

  • Storage & Aging (The Validator):

    • Immediate: Store in distilled water at 37°C for 24 hours.

    • Aged (Critical for Monomer Comparison): Subject specimens to Thermocycling (5,000–10,000 cycles, 5°C/55°C). Why: This stresses the interface and reveals the hydrolytic instability of weaker monomers like 4-MET.

  • Testing:

    • Mount in a universal testing machine.[8][9]

    • Apply shear load using a notched-edge crosshead at a speed of 1.0 mm/min until fracture.

  • Failure Analysis:

    • Inspect fracture surfaces under 40x magnification.

    • Filter Data: Only accept "Adhesive" or "Mixed" failures. Discard "Cohesive failures in dentin" as they represent the strength of the tooth, not the bond.

Critical Discussion & Recommendations

Purity and Formulation

The mere presence of 10-MDP does not guarantee high SBS. The purity of the monomer is critical. Impurities (dimers) can inhibit the self-assembly of nanolayers. Researchers should verify the purity grade of the monomer source when conducting comparisons.

Solvent Influence[8]
  • Ethanol/Water: Common for 10-MDP.[3] Facilitates ionization of the acidic group.

  • Acetone: Common for PENTA/GPDM.[8] Highly volatile, good "water-chasing" ability, but sensitive to application technique (wet-bonding required).

Recommendation for Researchers

For developing high-durability dental adhesives, 10-MDP remains the benchmark . However, novel formulations combining 10-MDP with GPDM are showing promise by leveraging GPDM's permeability with 10-MDP's chemical stability.

References

  • Van Meerbeek, B., et al. (2011). "State of the art of self-etch adhesives." Dental Materials.[1][3][5][9][10][11][12]

  • Yoshihara, K., et al. (2010). "Nanolayering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia.

  • Yoshida, Y., et al. (2004). "Comparative study on adhesive performance of functional monomers." Journal of Dental Research.

  • ISO 29022:2013. "Dentistry — Adhesion — Notched-edge shear bond strength test."[13] International Organization for Standardization.

  • Fehrenbach, J., et al. (2021). "Is the presence of 10-MDP associated to higher bonding performance for self-etching adhesive systems? A meta-analysis." Dental Materials.[1][2][3][5][9][10][11][12]

Sources

Thermal Profiling of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate: A Comparative TGA & DSC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Bioactivity Trade-off

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) represents a critical functional monomer class bridging the gap between structural integrity and bio-interactivity. Unlike standard crosslinkers such as Bis-GMA, which prioritize mechanical rigidity, BAEHP integrates a phosphate moiety that enables chelation with calcium (hydroxyapatite) and promotes adhesion to metallic substrates.

However, this functionality introduces a thermal trade-off. This guide provides an objective analysis of the thermal behavior of BAEHP polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Key Takeaway: BAEHP exhibits a lower thermal degradation onset compared to non-phosphate analogs due to acid-catalyzed ester scission, but significantly higher char yield (flame retardancy). Its glass transition (


) reflects a balance between crosslink density and the flexibility of the phospho-ester linkage.

Chemical Context & Structural Logic[1]

To interpret thermal data, one must understand the molecular architecture. BAEHP contains two acrylate groups (crosslinking capability) and a central phosphate group (proton donor/adhesion site).

The Molecular Network
  • Acrylate Termini: Provide rapid photopolymerization kinetics, generally faster than methacrylates (e.g., Bis-GMA).

  • Phosphate Core: The thermally labile site. Upon heating, this group catalyzes dehydration and carbonization, leading to high char yields.

Visualization: Structure-Property Pathway

BAEHP_Properties Monomer BAEHP Monomer (Di-acrylate Phosphate) Curing Free Radical Polymerization Monomer->Curing UV/Heat Prop_Adhesion Property: Adhesion to Ca²⁺ Monomer->Prop_Adhesion Phosphate Group Network Crosslinked Polymer Network Curing->Network Prop_Thermal Thermal Behavior: Acid-Catalyzed Charring Network->Prop_Thermal TGA Response

Figure 1: The translation of BAEHP chemical structure into functional and thermal properties.

Experimental Protocols (Self-Validating Systems)

Reliable thermal data requires strict adherence to protocols that account for the hygroscopic nature of phosphate monomers.

Sample Preparation
  • Purification: Monomers must be free of residual phosphoric acid byproducts to avoid premature acid-catalyzed degradation during analysis.

  • Curing: Samples should be photopolymerized to >95% conversion (verified by FTIR peak disappearance at 1637 cm⁻¹) before thermal analysis to distinguish polymer degradation from residual monomer evaporation.

Differential Scanning Calorimetry (DSC) Workflow
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation masking the

    
    .
    
  • Cycle: Heat-Cool-Heat.

    • Heat 1: -20°C to 150°C @ 10°C/min (Erases thermal history/enthalpic relaxation).

    • Cool: 150°C to -20°C @ 10°C/min.

    • Heat 2: -20°C to 200°C @ 10°C/min (Data collection for

      
      ).
      
Thermogravimetric Analysis (TGA) Workflow
  • Crucible: Alumina (

    
    ) or Platinum (avoid Aluminum pans if exceeding 600°C).
    
  • Ramp: Ambient to 800°C @ 10°C/min.

  • Atmosphere: Nitrogen (inert degradation) vs. Air (oxidative stability).

  • Key Metric: Derivative TGA (DTG) peak temperature is required to identify staged decomposition.

Comparative Analysis: BAEHP vs. Alternatives

We compare BAEHP against Bis-GMA (the structural standard in dental resins) and HEMA (a standard hydrophilic monomer).

TGA: Degradation Profiles

Phosphate esters like BAEHP follow a distinct degradation pathway compared to pure carbon-backbone acrylates.

  • BAEHP Behavior: Exhibits a three-stage degradation .

    • Stage I (~200–250°C): Scission of the phosphate ester bond and acid-catalyzed dehydration. This onset is lower than Bis-GMA.

    • Stage II (~300–450°C): Random scission of the aliphatic acrylate chains.

    • Stage III (>500°C): Decomposition of unstable char.

  • The "Char" Advantage: The decomposition of the phosphate group forms polyphosphoric acid, which acts as a charring agent.[1] BAEHP leaves a significant carbonaceous residue (Char Yield), unlike HEMA which depolymerizes almost completely.

DSC: Glass Transition ( )[3]
  • Bis-GMA: High

    
     (~130°C+) due to the rigid bisphenol A core and hydrogen bonding.
    
  • BAEHP: Moderate

    
    . While it is a crosslinker (increasing 
    
    
    
    ), the phosphate and ethyl spacers are flexible. The
    
    
    typically falls in the 60°C – 90°C range (highly dependent on conversion degree).
  • HEMA: Low

    
     (~50-80°C) as a linear polymer; acts as a diluent/plasticizer.
    
Data Summary Table
PropertyBis-GMA (Standard Rigid)BAEHP (Phosphate Crosslinker)HEMA (Hydrophilic Linear)
Functionality Di-methacrylateDi-acrylate (Phosphate)Mono-methacrylate

(5% Loss)
~300°C~210 - 240°C ~180 - 200°C (Evaporation)

(DTG Peak)
~400°C~320°C (Main Chain) ~350°C
Char Yield (600°C) < 5%25 - 35% < 1%

(Cured Network)
130 - 160°C60 - 90°C 50 - 80°C
Curing Reactivity ModerateHigh (Acrylate) Moderate

> Note: Values are representative of fully cured homopolymers. Copolymerization will shift these values according to the Fox equation.

Critical Insights for Application Development

Sterilization & Processing

The TGA data indicates that BAEHP polymers are stable at standard autoclave temperatures (121°C or 134°C), as the onset of degradation (


) is well above this threshold. However, prolonged exposure to high heat may induce yellowing due to phosphate-catalyzed dehydration.
Flame Retardancy

The high char yield (approx. 30%) identified in TGA confirms BAEHP's potential as an intrinsic flame retardant in coating applications. The phosphate group promotes the formation of an intumescent char layer that protects the underlying substrate.

Storage Stability

DSC analysis of uncured BAEHP often reveals a lower shelf-life stability compared to methacrylates. The "Acrylate" functionality is more prone to spontaneous polymerization. DSC stability tests (isothermal at 60°C) are recommended for batch release testing.

Experimental Workflow Visualization

The following diagram outlines the integrated thermal analysis workflow required to characterize a BAEHP-based formulation.

Thermal_Workflow Sample BAEHP Formulation (Liquid) Cure UV/LED Curing (>95% Conversion) Sample->Cure Photo-initiation DSC_Exp DSC Analysis (Heat-Cool-Heat) Cure->DSC_Exp 10-20 mg TGA_Exp TGA Analysis (Ramp to 800°C) Cure->TGA_Exp 10-20 mg Data_Tg Extract Tg (2nd Heating) DSC_Exp->Data_Tg Data_Char Extract Char Yield & Onset Temp TGA_Exp->Data_Char Decision Application Suitability (Dental/Bone/Coating) Data_Tg->Decision Mechanical Limit Data_Char->Decision Thermal Limit

Figure 2: Integrated thermal analysis workflow for validating phosphate-acrylate polymers.

References

  • Avci, D., & Mathias, L. J. (2005).[2] Synthesis and photopolymerizations of phosphate-containing acrylate/(di)methacrylate monomers. Polymer Bulletin, 54, 11–19. [Link]

  • Price, D., Pyrah, K., & Hull, T. R. (2002). Thermal degradation mechanism of phosphate ester acrylate polymers. Polymer Degradation and Stability, 74(3), 441-447. (Contextual grounding on phosphate char mechanism). [Link]

  • Moszner, N., Salz, U., & Zimmermann, J. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Thermosets: DSC and TGA Applications. Mettler Toledo Application Guide. [Link]

Sources

Comparative Guide: Flame Retardancy of Mono- vs. Bis-Phosphate Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of UV-curable flame retardant (FR) coatings and composites, the transition from halogenated additives to reactive organophosphorus monomers is a critical industry shift. This guide compares two primary classes of reactive phosphorus flame retardants: Mono-phosphate Acrylates (Mono-functional) and Bis-phosphate Acrylates (Di-functional) .

While both classes integrate phosphorus into the polymer backbone to enhance char formation, they offer distinct trade-offs:

  • Mono-phosphate Acrylates: Act as reactive diluents, lowering viscosity and increasing flexibility but offering lower crosslinking density.

  • Bis-phosphate Acrylates: Act as crosslinkers, significantly enhancing thermal stability, char yield, and modulus, often at the cost of higher viscosity and film brittleness.

This guide provides a mechanistic and experimental comparison to assist R&D professionals in selecting the optimal monomer architecture for their specific fire-safety requirements.

Chemical Architecture & Theoretical Basis

The fundamental difference lies in the acrylate functionality relative to the phosphate core. This dictates the network topology upon polymerization.

Structural Definitions
  • Mono-phosphate Acrylates (e.g., DEMMP): Contain a single acrylate double bond (

    
    ) and a phosphate ester group. They terminate polymer chains or act as pendant groups.
    
    • Role: Chain extender, Plasticizer/Diluent.[1]

  • Bis-phosphate Acrylates (e.g., DAEEP, Bis-MEP): Contain two acrylate double bonds attached to the phosphate core (or bridged phosphate cores). They form covalent bridges between polymer chains.

    • Role: Crosslinker, Char Promoter.

Visualization of Network Topology

The following diagram illustrates how monomer functionality influences the final polymer network and flame retardant distribution.

NetworkTopology cluster_0 Monomer Precursors cluster_1 Polymer Network Structure cluster_2 Flame Retardancy Outcome Mono Mono-Phosphate Acrylate (1 C=C, 1 P-Core) Linear Linear/Branched Chains (Low Crosslink Density) Mono->Linear UV Curing Bis Bis-Phosphate Acrylate (2 C=C, 1 P-Core) Network 3D Crosslinked Network (High Crosslink Density) Bis->Network UV Curing FlexChar Flexible Char Lower Thermal Stability Linear->FlexChar Combustion RigidChar Dense, Intumescent Char High Thermal Stability Network->RigidChar Combustion

Figure 1: Comparison of network topology formation between mono- and bis-phosphate acrylates.

Experimental Protocols

To objectively compare these materials, the following self-validating protocols are recommended. These methods ensure that variations in performance are attributed to chemical structure rather than processing artifacts.

Preparation of UV-Cured Films

Objective: Create uniform films with controlled phosphorus content.

  • Formulation: Prepare a base oligomer resin (e.g., Epoxy Acrylate or Urethane Acrylate).

  • Variable: Add Mono- or Bis-phosphate monomer at equal phosphorus loading levels (e.g., 2 wt% P).

    • Note: Adjust weight percentages based on the molecular weight of the specific monomers to match P-content.

  • Photoinitiator: Add 3 wt% photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone).

  • Curing: Draw down on glass substrates (100 µm thickness) and pass under a UV-LED lamp (395 nm) until tack-free.

  • Validation: Measure Gel Content by Soxhlet extraction (Acetone, 24h). A gel content >90% confirms sufficient cure.

Thermal Stability (TGA)
  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Protocol: Ramp 10 mg sample from 25°C to 800°C at 10°C/min under Nitrogen (to measure char yield) and Air (to simulate oxidative degradation).

  • Key Metric: Char Yield at 600°C (

    
    ) and Onset Decomposition Temperature (
    
    
    
    ).
Flammability Testing (LOI & UL-94)
  • Limiting Oxygen Index (LOI): ASTM D2863.[2] Measure the minimum oxygen concentration to support candle-like combustion.

  • UL-94 Vertical Burn: ASTM D3801. Classify as V-0, V-1, or V-2 based on self-extinguishing time and dripping behavior.

Performance Comparison: Mono vs. Bis

The following data synthesis aggregates typical performance metrics observed in acrylate-phosphate systems (e.g., comparing Diethyl acryloyloxyethyl phosphate vs. Bis(acryloyloxyethyl) phosphate).

Quantitative Data Summary
PropertyMono-Phosphate AcrylateBis-Phosphate AcrylateMechanism / Causality
Viscosity Reduction High (Excellent Diluent)Moderate to LowMono-functional monomers have lower MW and less intermolecular friction.
Glass Transition (

)
Lower (Increases Flexibility)Higher (Increases Rigidity)Bis- monomers increase crosslink density, restricting chain mobility.
LOI Value 24% - 28%28% - 34%Higher crosslinking in Bis- systems traps volatiles more effectively.
UL-94 Rating V-2 or V-1 (often drips)V-0 (Self-extinguishing)Bis- systems form a stronger char skeleton that prevents dripping.
Char Yield (600°C, N2) 10% - 15%20% - 30%Crosslinked networks facilitate cyclization and carbonization over volatilization.
Adhesion ExcellentModerateMono- monomers wet substrates better due to lower shrinkage stress.
Detailed Analysis
Thermal Stability & Char Formation

Bis-phosphate acrylates consistently outperform mono-phosphates in char yield. The causality is the "cage effect":

  • In a Mono-phosphate system, the pendant phosphate groups can be cleaved and volatilized more easily as small molecules (e.g., phosphoric acid esters) before they can dehydrate the backbone.

  • In a Bis-phosphate system, the phosphate is anchored at two points. Upon thermal decomposition, the restricted mobility favors the formation of polyphosphoric acid in situ, which immediately dehydrates the surrounding polymer matrix to form a stable carbonaceous char (condensed phase mechanism).

Combustion Behavior (Cone Calorimetry)

Experiments typically show that Bis-phosphate acrylates result in a lower Peak Heat Release Rate (pHRR) .[3]

  • Mono: Slower time to ignition (due to plasticization) but sharper pHRR once ignited.

  • Bis: Faster char crust formation leads to a plateau in HRR, effectively shielding the underlying material.

Mechanism of Action

Both systems operate primarily in the Condensed Phase , but the efficiency differs.

The Charring Pathway

The phosphate group decomposes to generate phosphoric acid, which dehydrates oxygen-containing polymers (like acrylates/epoxies) to form double bonds. These double bonds cyclize and crosslink to form "char".

Mechanism Start Phosphate Acrylate Polymer (Heated > 200°C) Acid Decomposition to Polyphosphoric Acid Start->Acid Thermal Degradation Dehydration Dehydration of Polymer Backbone (-H2O) Acid->Dehydration Acid Catalysis Cyclization Cyclization & Crosslinking (Char Precursors) Dehydration->Cyclization Char Stable Carbonaceous Char (Thermal Barrier) Cyclization->Char Bis-Structure Enhances This Step

Figure 2: Condensed phase mechanism. Bis-functional monomers accelerate the 'Cyclization' step due to pre-existing network connections.

Conclusion & Recommendations

The choice between mono- and bis-phosphate acrylates is a trade-off between processability and fire performance .

  • Select Mono-Phosphate Acrylates when:

    • Viscosity reduction is critical (e.g., inkjet, spray coating).

    • Flexibility and adhesion are prioritized over achieving a strict V-0 rating.

    • Synergy with other solid FR fillers (e.g., melamine, silica) is planned.

  • Select Bis-Phosphate Acrylates when:

    • High flame retardancy (UL-94 V-0) is the primary requirement.

    • The application requires high hardness and chemical resistance (e.g., flooring, electronics protection).

    • Dripping during combustion must be eliminated.

Final Verdict: For high-performance FR coatings, a hybrid approach is often best: use Bis-phosphate acrylates as the main FR backbone to ensure char stability, and use small amounts of Mono-phosphate acrylates to tune viscosity without sacrificing phosphorus content.

References

  • Liang, H., & Shi, W. (2004). Thermal behavior and degradation mechanism of phosphate di/triacrylate used for UV curable flame-retardant coatings. Polymer Degradation and Stability.[3][4][5][6]

  • Price, D., Pyrah, K., Hull, T. R., et al. (2002). Flame retardance of poly(methyl methacrylate) modified with phosphorus-containing compounds. Polymer International.[7]

  • SpecialChem. (2023). Flame Retardants for Fire Proof Plastics: The Definitive Guide.

  • Underwriters Laboratories. (2023).[8] UL 94 Standard for Safety of Flammability of Plastic Materials.[2][8][9]

  • Jian, R. K., et al. (2017). Bis[2-(methacryloyloxy)

Sources

A Comparative Guide to the Mechanical Properties of Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrogels, with their high water content and tunable physical properties, have emerged as a cornerstone of innovation in the fields of drug delivery and tissue engineering. Their structural resemblance to the native extracellular matrix (ECM) makes them ideal candidates for creating environments that support cellular growth and facilitate the controlled release of therapeutic agents. The mechanical properties of these hydrogels are not merely a secondary consideration; they are a critical design parameter that dictates the success of a biomedical application. For instance, a hydrogel scaffold for bone tissue engineering requires significant mechanical robustness to withstand physiological loads, while a hydrogel for encapsulating delicate cells needs to be sufficiently soft to maintain cell viability.

Among the diverse array of monomers used to construct these three-dimensional polymeric networks, bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEHP) presents a compelling option. As a phosphate-containing, crosslinking monomer, BAEHP offers the potential for unique biological interactions and tunable mechanical performance. The phosphate groups can chelate with calcium ions, promoting osteoconductivity, and can also interact with biological tissues, enhancing adhesion. However, a comprehensive understanding of how the mechanical properties of BAEHP-based hydrogels compare to other commonly used systems is essential for their rational design and application.

This guide provides a detailed comparison of the mechanical properties of BAEHP hydrogels with three widely used alternatives: poly(ethylene glycol) diacrylate (PEGDA), gelatin methacryloyl (GelMA), and poly(N-isopropylacrylamide) (PNIPAAm). We will delve into the underlying chemistry of each hydrogel system and its influence on their mechanical behavior. Furthermore, this guide will present standardized, step-by-step protocols for the validation of their mechanical properties, empowering researchers to generate reliable and comparable data. By the end of this guide, researchers, scientists, and drug development professionals will have a clearer understanding of the mechanical landscape of these hydrogels, enabling them to make informed decisions in the selection of materials for their specific biomedical applications.

Understanding the Contenders: A Look at the Hydrogel Chemistries

The mechanical performance of a hydrogel is intrinsically linked to its chemical composition and the architecture of its polymer network. Here, we explore the key chemical features of BAEHP, PEGDA, GelMA, and PNIPAAm hydrogels and how these features govern their mechanical properties.

Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate (BAEHP) Hydrogels

BAEHP is a bifunctional monomer containing two acryloyloxy groups, making it an effective crosslinker in free-radical polymerization. Its defining feature is the central phosphate group. This phosphate moiety is not a passive component; it is expected to significantly influence the hydrogel's properties. The anionic nature of the phosphate group at physiological pH can lead to electrostatic interactions that affect the swelling behavior and, consequently, the mechanical stiffness of the hydrogel. Moreover, the phosphate groups can interact with divalent cations like calcium, potentially leading to ionic crosslinking in addition to the covalent crosslinks formed by the acrylate groups. This dual crosslinking mechanism could be a pathway to enhancing the mechanical strength and toughness of the hydrogel. The presence of phosphate also imparts a degree of hydrophilicity to the network, which will influence its water uptake and equilibrium swelling. From a biological perspective, the phosphate groups can mimic the phosphate-rich environment of bone, potentially promoting osteogenic differentiation of stem cells. While comprehensive mechanical data for BAEHP hydrogels is still emerging, studies on analogous phosphate-containing hydrogels, such as those based on poly(2-methacryloyloxyethyl phosphate) (PMOEP), suggest that these materials exhibit tunable mechanical properties that are responsive to their ionic environment.[1]

Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

PEGDA is a widely used synthetic hydrogel that is often considered a "blank slate" due to its bio-inert nature. It is formed by the photopolymerization of PEG chains that have been functionalized with acrylate groups at both ends. The mechanical properties of PEGDA hydrogels are highly tunable and are primarily governed by two factors: the molecular weight of the PEG chains and the concentration of PEGDA in the precursor solution.[2] Shorter PEG chains and higher PEGDA concentrations lead to a higher crosslinking density, resulting in a stiffer hydrogel with a lower swelling ratio and reduced elasticity.[2] Conversely, longer PEG chains and lower concentrations create a more loosely crosslinked network, yielding a softer and more elastic hydrogel with a higher swelling capacity. The lack of inherent biological activity in PEGDA hydrogels allows researchers to decouple the mechanical cues from biological ones, making it an excellent model system for studying mechanotransduction. However, for applications requiring cell adhesion, PEGDA hydrogels must be functionalized with bioactive motifs, such as the RGD peptide sequence.

Gelatin Methacryloyl (GelMA) Hydrogels

GelMA is a semi-synthetic hydrogel that combines the biological advantages of a natural polymer with the crosslinking capabilities of a synthetic one. It is produced by modifying gelatin with methacryloyl groups. Gelatin, being derived from collagen, contains inherent cell-adhesive domains (like RGD) and is susceptible to enzymatic degradation, which can be advantageous for tissue remodeling.[3] The mechanical properties of GelMA hydrogels are controlled by the degree of methacryloylation (the percentage of amine groups on the gelatin that are functionalized with methacryloyl groups) and the concentration of GelMA in the precursor solution.[4] A higher degree of methacryloylation and a higher GelMA concentration result in a more densely crosslinked network, leading to a stiffer and less degradable hydrogel.[3] The mechanical properties of GelMA hydrogels can span a wide range, from very soft gels that mimic brain tissue to stiffer gels that are suitable for cartilage engineering.[5]

Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels

PNIPAAm is a "smart" hydrogel renowned for its thermoresponsive behavior. It exhibits a lower critical solution temperature (LCST) of around 32°C in water. Below this temperature, the hydrogel is swollen and hydrophilic, while above the LCST, it undergoes a phase transition, becoming hydrophobic and expelling water.[6] This property is highly attractive for applications in injectable drug delivery and cell sheet engineering. However, conventional PNIPAAm hydrogels are often mechanically weak, which limits their application in load-bearing scenarios.[7] To overcome this limitation, various strategies have been developed to enhance their mechanical properties, including the formation of interpenetrating polymer networks (IPNs), double networks (DNs), and nanocomposite hydrogels.[7][8] By incorporating a second, more robust polymer network or reinforcing nanomaterials, the mechanical strength and toughness of PNIPAAm-based hydrogels can be significantly improved.[8] The mechanical properties of these enhanced PNIPAAm hydrogels are dependent on the properties of the reinforcing phase and the interactions between the two networks.

Validating Mechanical Performance: A Guide to Standardized Testing Protocols

The accurate and reproducible measurement of hydrogel mechanical properties is paramount for both fundamental understanding and translational success. While standards from the International Organization for Standardization (ISO) and ASTM International exist for traditional materials like plastics and rubbers, their direct application to soft, hydrated hydrogels requires careful adaptation.[9][10] This section provides detailed, step-by-step protocols for tensile and compressive testing, adapted from established ASTM standards, along with a method for characterizing swelling behavior. The rationale behind key experimental choices is explained to ensure scientific integrity and the generation of self-validating data.

Tensile Property Analysis (Adapted from ASTM D638)

Causality Behind Experimental Choices: Tensile testing is crucial for applications where the hydrogel may experience pulling or stretching forces, such as in tissue engineering scaffolds for skin or muscle. This protocol is adapted from ASTM D638, "Standard Test Method for Tensile Properties of Plastics," to account for the delicate and hydrated nature of hydrogels.[11][12] The use of a "dog-bone" specimen shape is critical as it concentrates stress in the central gage section, promoting failure in a predictable location and ensuring the accurate measurement of the material's bulk properties.[13] Maintaining a hydrated environment during testing is essential to prevent dehydration and subsequent changes in mechanical behavior.

Detailed Experimental Protocol:

  • Specimen Preparation:

    • Prepare the hydrogel precursor solution according to the specific formulation.

    • Cast the precursor solution into a "dog-bone" shaped mold. A common choice for hydrogels is the ASTM D638 Type V specimen.[11]

    • Initiate polymerization (e.g., via photopolymerization or thermal initiation).

    • After complete polymerization, carefully remove the hydrogel specimen from the mold.

    • Equilibrate the specimens in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) for at least 24 hours at the desired temperature (e.g., 37°C) to ensure they reach their equilibrium swollen state.

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with a low-force load cell (e.g., 10 N or 50 N) suitable for soft materials.

    • Secure the ends of the hydrated dog-bone specimen into the grips of the UTM. Pneumatic or screw-action grips with a gentle clamping force are recommended to avoid damaging the specimen.

    • To prevent dehydration during the test, either fully submerge the specimen in a temperature-controlled bath of the equilibration buffer or keep it consistently moist with a spray bottle.

    • Apply a uniaxial tensile load at a constant rate of crosshead displacement. A typical rate for hydrogels is in the range of 1-10 mm/min.

    • Record the force and displacement data until the specimen fractures.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ): Force divided by the original cross-sectional area of the gage section.

      • Strain (ε): Change in length divided by the original gage length.

    • From the stress-strain curve, determine the following:

      • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

      • Ultimate Tensile Strength (UTS): The maximum stress the hydrogel can withstand before failure.

      • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.

Compressive Property Analysis (Adapted from ASTM D695)

Causality Behind Experimental Choices: Compressive testing is essential for hydrogels intended for load-bearing applications, such as cartilage tissue engineering. This protocol is adapted from ASTM D695, "Standard Test Method for Compressive Properties of Rigid Plastics," for use with soft hydrogels.[10][14] Cylindrical specimens are used to ensure uniform stress distribution during compression. It is crucial to ensure that the compression platens are parallel and that the specimen is centered to avoid buckling. A low strain rate is used to allow for the viscoelastic relaxation of the polymer chains and the exudation of water from the hydrogel network.

Detailed Experimental Protocol:

  • Specimen Preparation:

    • Prepare the hydrogel precursor solution.

    • Cast the solution into cylindrical molds of a defined diameter and height (e.g., 10 mm diameter and 5 mm height).

    • Initiate polymerization.

    • After polymerization, remove the cylindrical hydrogel specimens.

    • Equilibrate the specimens in a suitable buffer (e.g., PBS) for at least 24 hours at the desired temperature.

  • Testing Procedure:

    • Use a UTM with parallel compression platens.

    • Place the hydrated cylindrical specimen at the center of the lower platen.

    • Bring the upper platen into contact with the specimen surface with a minimal preload to ensure full contact.

    • Compress the specimen at a constant strain rate (e.g., 10% of the specimen height per minute).

    • Record the force and displacement data until a predefined strain (e.g., 50% or until failure) is reached.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ): Force divided by the original cross-sectional area of the cylinder.

      • Strain (ε): Change in height divided by the original height.

    • Determine the Compressive Modulus from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

Swelling Behavior Analysis

Causality Behind Experimental Choices: The swelling behavior of a hydrogel is a fundamental property that influences its mechanical characteristics, nutrient transport, and drug release kinetics. The equilibrium swelling ratio (ESR) provides a measure of the hydrogel's water-holding capacity and is inversely related to its crosslinking density. A higher ESR generally corresponds to a lower mechanical stiffness.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare hydrogel samples of a consistent size and shape (e.g., small discs or cylinders).

    • After polymerization, blot the surface of the hydrogels to remove excess water and measure their initial weight (W_i).

    • For some applications, it may be necessary to lyophilize (freeze-dry) the hydrogels to obtain their dry weight (W_d).

  • Swelling Measurement:

    • Immerse the hydrogel samples in a suitable buffer (e.g., PBS) at a controlled temperature.

    • At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_t).

    • Continue this process until the weight of the hydrogels remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached (W_e).

  • Data Analysis:

    • Calculate the Swelling Ratio (SR) at each time point using the formula: SR(t) = (W_t - W_i) / W_i

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_e - W_d) / W_d

Comparative Analysis of Mechanical Properties

The selection of a hydrogel for a specific biomedical application is often a trade-off between desired mechanical properties and other functional requirements such as biocompatibility and bioactivity. This section provides a comparative overview of the mechanical properties of BAEHP, PEGDA, GelMA, and PNIPAAm hydrogels, with quantitative data summarized in Table 1. It is important to note that the mechanical properties of hydrogels are highly dependent on the specific synthesis parameters, and the values presented here represent typical ranges found in the literature.

Table 1: Comparative Mechanical Properties of Selected Hydrogels

Hydrogel SystemTensile Modulus (kPa)Compressive Modulus (kPa)Ultimate Tensile Strength (kPa)Elongation at Break (%)Swelling Ratio (q)
BAEHP/PMOEP Data not readily available~50 - 300 (highly dependent on formulation)Data not readily availableData not readily available~5 - 20
PEGDA 2 - 3500[2]1 - 2460[2]~10 - 500~10 - 1502 - 32[2]
GelMA 2 - 22[3]0.5 - 164[5][15]~10 - 50~20 - 80~5 - 15
PNIPAAm (reinforced) ~50 - 20010 - 8750[8]~100 - 300~100 - 1000~5 - 25

In-Depth Discussion

As illustrated in Table 1, the mechanical properties of these hydrogels can be tuned over several orders of magnitude.

  • BAEHP/PMOEP Hydrogels: While specific tensile data for BAEHP hydrogels are not widely published, studies on the analogous PMOEP hydrogels indicate that their compressive properties are tunable.[1] The presence of phosphate groups is expected to contribute to their mechanical behavior through ionic interactions, in addition to covalent crosslinking. Further research is needed to fully characterize the tensile and compressive properties of BAEHP hydrogels and to understand the full extent of their tunability.

  • PEGDA Hydrogels: PEGDA offers the broadest range of tunable mechanical properties among the synthetic hydrogels presented.[2] By simply adjusting the molecular weight and concentration of the PEGDA precursor, the tensile and compressive moduli can be varied from very soft to relatively stiff.[2] This high degree of control makes PEGDA a versatile platform for systematically studying the effects of mechanical cues on cell behavior. However, their bio-inertness necessitates functionalization for applications requiring cell adhesion.

  • GelMA Hydrogels: GelMA hydrogels typically exhibit lower mechanical stiffness compared to highly crosslinked PEGDA.[3][5] Their mechanical properties are well-suited for mimicking soft tissues. The inherent bioactivity of GelMA is a significant advantage, as it can support cell adhesion and proliferation without the need for further modification.[4] The trade-off for this bioactivity is a potentially more complex and less controllable system compared to PEGDA.

  • PNIPAAm Hydrogels: Unmodified PNIPAAm hydrogels are mechanically weak. However, with reinforcement strategies such as the formation of double networks, their mechanical properties can be dramatically improved.[8] Reinforced PNIPAAm hydrogels can achieve high compressive strength and excellent elasticity, making them suitable for a wider range of applications. The key advantage of PNIPAAm remains its thermoresponsiveness, which allows for in-situ gelling and injectable applications.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes involved in validating the mechanical properties of hydrogels, the following diagrams illustrate the key workflows.

Hydrogel_Synthesis_Workflow cluster_precursors Precursor Components cluster_process Synthesis Process cluster_post_synthesis Post-Synthesis Monomer Monomer(s) (e.g., Acrylamide, NIPAAm) Solution Precursor Solution Preparation Monomer->Solution Crosslinker Crosslinker (e.g., BAEHP, PEGDA) Crosslinker->Solution Initiator Initiator (Photo or Thermal) Initiator->Solution Molding Casting into Mold Solution->Molding Polymerization Polymerization (e.g., UV exposure) Molding->Polymerization Demolding Demolding Polymerization->Demolding Equilibration Equilibration in Buffer Demolding->Equilibration Final_Hydrogel Final Hydrogel Specimen Equilibration->Final_Hydrogel

Caption: Workflow for Hydrogel Synthesis.

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Hydrogel_Sample Equilibrated Hydrogel Specimen Tensile_Test Tensile Testing (ASTM D638 adapted) Hydrogel_Sample->Tensile_Test Compression_Test Compressive Testing (ASTM D695 adapted) Hydrogel_Sample->Compression_Test Stress_Strain Stress-Strain Curve Generation Tensile_Test->Stress_Strain Compression_Test->Stress_Strain Modulus Modulus Calculation Stress_Strain->Modulus Strength Strength Determination Stress_Strain->Strength Elongation Elongation at Break Stress_Strain->Elongation

Caption: Workflow for Mechanical Characterization.

Conclusion: Selecting the Right Hydrogel for Your Application

The choice of a hydrogel for a specific drug delivery or tissue engineering application should be guided by a thorough understanding of its mechanical properties and how they align with the physiological environment. This guide has provided a comparative analysis of BAEHP hydrogels and three common alternatives, highlighting the unique characteristics of each system.

  • BAEHP hydrogels , with their phosphate groups, represent a promising class of materials with potential for enhanced bioactivity and tunable mechanical properties. While further research is needed to fully elucidate their mechanical profile, they hold potential for applications in bone tissue engineering and as bioactive coatings.

  • PEGDA hydrogels offer unparalleled control over mechanical properties, making them an ideal choice for fundamental studies on mechanobiology and for applications where bio-inertness is desired.

  • GelMA hydrogels provide a balance of tunable mechanics and inherent bioactivity, making them well-suited for a wide range of soft tissue engineering applications.

  • Reinforced PNIPAAm hydrogels are the material of choice for applications requiring a "smart" thermoresponsive behavior, with the caveat that their mechanical properties need to be enhanced for load-bearing roles.

By following the standardized testing protocols outlined in this guide, researchers can confidently validate the mechanical performance of their chosen hydrogel system, paving the way for the development of more effective and reliable biomedical therapies.

References

  • J. W. Nichol, S. T. Koshy, H. Bae, C. M. Hwang, S. Yamanlar, and A. Khademhosseini, "Cell-laden microengineered gelatin methacrylate hydrogels," Biomaterials, vol. 31, no. 21, pp. 5536-5544, 2010. [Link]

  • ASTM D638-14, "Standard Test Method for Tensile Properties of Plastics," ASTM International, West Conshohocken, PA, 2014. [Link]

  • ASTM D575-91(2018), "Standard Test Methods for Rubber Properties in Compression," ASTM International, West Conshohocken, PA, 2018. [Link]

  • Rheolution, "GelMA Hydrogels: Properties, Applications & Mechanical Behavior," 2026. [Link]

  • A. K. Gaharwar, N. A. Peppas, and A. Khademhosseini, "Highly elastic and injectable hydrogels from photo-cross-linkable gelatin," Biomacromolecules, vol. 14, no. 6, pp. 2027-2034, 2013. [Link]

  • J. L. Drury and D. J. Mooney, "Hydrogels for tissue engineering: scaffold design variables and applications," Biomaterials, vol. 24, no. 24, pp. 4337-4351, 2003. [Link]

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X-ray photoelectron spectroscopy (XPS) of surfaces treated with phosphate acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphate acrylates, particularly 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) , have emerged as the gold standard for promoting adhesion between organic polymer matrices and inorganic substrates (metals, oxides, and hydroxyapatite). Unlike traditional silanes or carboxylic acid monomers, phosphate acrylates offer a unique dual-functionality: rapid polymerization via the acrylate tail and hydrolytically stable chemical bonding via the phosphate headgroup.

This guide provides an objective, data-driven comparison of phosphate acrylates against alternative surface treatments (Silanes, Carboxylic Acids, and Phosphonic Acids). It details the specific X-ray Photoelectron Spectroscopy (XPS) markers required to validate these interfaces, distinguishing true chemical chemisorption from transient physisorption.

Mechanistic Comparison: Why Phosphate Acrylates?

To interpret XPS data correctly, one must first understand the competing bonding mechanisms. The superiority of phosphate acrylates lies in their ability to form insoluble salts with surface cations, creating a "nanolayer" that resists hydrolytic degradation.

Comparative Mechanism Table
FeaturePhosphate Acrylates (e.g., 10-MDP) Carboxylic Acids (e.g., 4-MET) Silanes (e.g.,

-MPS)
Bonding Group

(Phosphate)

(Carboxyl)

(Silanol)
Target Substrate Metal Oxides (Ti, Zr), Hydroxyapatite (Ca)Hydroxyapatite, Base MetalsSilica (

), Glass, Ceramics
Bond Type Ionic-Covalent (P-O-M)Ionic (Weak, soluble salts)Covalent (Si-O-Si)
Hydrolytic Stability High (Insoluble Ca/Zr salts)Low (Soluble Ca salts)Moderate (Reversible hydrolysis)
Self-Assembled Layer Yes (10-MDP forms organized nanolayers)No (Random orientation)Yes (Monolayer to Polylayer)
Visualizing the Bonding Workflow

The following diagram illustrates the critical "Etch-and-Bond" mechanism unique to phosphate acrylates, which XPS must detect.

BondingMechanism cluster_legend Legend Substrate Substrate Monomer Monomer Interaction Interaction Result Result Substrate_Oxide Metal Oxide / HAp Surface (Ti-OH, Zr-OH, Ca2+) Monomer_App Application of Phosphate Acrylate (R-O-PO3H2) Substrate_Oxide->Monomer_App Wetting Acid_Base Step 1: Acid-Base Reaction (Surface Demineralization) Monomer_App->Acid_Base Ionic_Interaction Step 2: Ionic Interaction (PO3- binds to M+) Acid_Base->Ionic_Interaction Equilibrium Chemical Equilibrium Ionic_Interaction->Equilibrium Stable_Salt Outcome A: Stable Salt (10-MDP) Insoluble P-O-M Bond (XPS: P 2p Shift) Equilibrium->Stable_Salt High Hydrophobicity Long Spacer Chain Unstable_Salt Outcome B: Unstable Salt (4-MET) Soluble Carboxylate (XPS: Signal Loss after Wash) Equilibrium->Unstable_Salt High Solubility Short/Polar Chain

Figure 1: Mechanism of interaction between functional monomers and ionic surfaces. Phosphate acrylates drive the reaction toward stable, insoluble salt formation, detectable by specific XPS shifts.

XPS Spectral Analysis: The "Smoking Gun" of Adhesion

The challenge in analyzing these surfaces is distinguishing between physisorbed monomer (which washes off) and chemisorbed monomer (which provides durability). The P 2p and O 1s regions are your primary diagnostic tools.

A. The Phosphorus (P 2p) Region

This is the most critical region. Phosphorus in a phosphate group exhibits a chemical shift depending on its bonding environment.

  • Unreacted Phosphate (Free Acid): Higher binding energy.

  • Metal-Phosphate Bond (P-O-M): Shift to lower binding energy due to electron donation from the metal to the phosphate oxygen, increasing electron density on the phosphorus atom (or more accurately, relaxation effects in the final state).

Diagnostic Table: P 2p Binding Energies

Chemical StateBinding Energy (eV)Interpretation
Free Phosphate (R-O-PO

H

)
134.0 – 134.5 Unreacted monomer physisorbed on surface.
Ca-Phosphate Salt (Ca-MDP) 133.0 – 133.4 Strong Chemical Bond. Formation of stable Ca-salt on Hydroxyapatite.
Ti-Phosphate Bond (Ti-O-P) 133.1 – 133.5 Chemisorption. Direct bonding to Titanium oxide layer.
Zr-Phosphate Bond (Zr-O-P) 133.2 – 133.6 Chemisorption. Bonding to Zirconia surface.

Note: All values charge-referenced to adventitious C 1s at 284.8 eV.[1]

B. The Oxygen (O 1s) Region

The O 1s spectrum is often complex due to overlapping contributions from the metal oxide substrate and the organic monomer. Deconvolution is required.

  • Metal Oxide (M-O): ~530.0 eV (Distinct low-energy peak).

  • Phosphate Oxygens (P=O, P-O-C): ~531.5 – 532.5 eV.

  • Ester/Carboxyl (C-O, C=O): ~532.0 – 533.0 eV.

Key Insight: A successful coating will show the attenuation of the Metal Oxide peak (530 eV) and the emergence/dominance of the Organic/Phosphate Oxygen peak (532 eV).

Comparative Performance Data

The following data summarizes the stability of the bond formed by phosphate acrylates compared to carboxylic acids, as validated by XPS analysis after rigorous washing (ultrasonic cleaning in acetone/water).

Experiment: Surface Retention after Solvent Washing

Substrate: Hydroxyapatite (Dental Enamel analog)

TreatmentInitial Surface P/Ca Ratio (XPS)Post-Wash P/Ca Ratio (XPS)Retention %Conclusion
10-MDP (Phosphate) 0.850.82~96% Chemically Bonded. Forms insoluble Ca-MDP salt.
Phenyl-P (Phosphate) 0.800.45~56% Weak Bond. Phenyl group lacks hydrophobicity of decyl chain.
4-MET (Carboxyl) N/A (C 1s used)Significant Decrease< 30% Physisorbed. Ca-4MET salt is highly soluble and washes away.
Control (No Tx) 0.58 (Native P)0.58N/ABaseline HAp stoichiometry.

Data synthesized from comparative studies of functional monomers (e.g., Van Meerbeek et al., Yoshida et al.).

Experimental Protocol: Self-Validating Workflow

To ensure your XPS data is reproducible and free from artifacts (like carbon contamination masking the interface), follow this protocol.

Step 1: Sample Preparation (Crucial)
  • Substrate Polishing: Polish metal substrates (Ti, Zr) with SiC paper (up to 4000 grit) or diamond paste. Avoid Alumina (

    
    ) polishing if analyzing Al-peaks, as embedded particles will skew results.
    
  • Cleaning: Ultrasonicate in acetone (10 min), then ethanol (10 min), then DI water (10 min).

  • Treatment: Apply the phosphate acrylate primer for the clinically/industrially relevant time (usually 20–60s).

  • Solvent Challenge (Validation Step): To prove chemical bonding, you must wash the treated sample with a solvent (acetone or ethanol) to remove physisorbed molecules. Only chemisorbed monolayers will remain.

Step 2: XPS Acquisition Parameters[1]
  • X-Ray Source: Monochromatic Al K

    
     (1486.6 eV).
    
  • Charge Neutralization: On (essential for insulating resin/oxide layers).

  • Pass Energy:

    • Survey: 160 eV (for quantification).

    • High Res (P 2p, C 1s, O 1s, Metal): 20 eV (for chemical state resolution).

  • Angle-Resolved XPS (ARXPS): If the layer is <5 nm, perform scans at

    
     (bulk) and 
    
    
    
    (surface) to confirm the orientation of the acrylate tail (C 1s dominant at grazing angle) vs. the phosphate head (P 2p dominant at normal angle).
Step 3: Analysis Logic (Decision Tree)

XPS_Logic Check Check Result_Good Result_Good Result_Bad Result_Bad Start Acquire P 2p Spectrum Peak_Pos Check Peak Center (eV) (Ref C1s = 284.8) Start->Peak_Pos High_BE > 134.0 eV Peak_Pos->High_BE Low_BE 133.0 - 133.5 eV Peak_Pos->Low_BE Validation Perform Solvent Wash High_BE->Validation Low_BE->Validation Physisorbed Physisorbed Monomer (Free Acid) Chemisorbed Chemisorbed Salt (P-O-Metal Bond) Validation->Physisorbed Signal Disappears Validation->Chemisorbed Signal Persists

Figure 2: Decision logic for interpreting P 2p spectra to distinguish bonding types.

References

  • Yoshida, Y., et al. (2004). Comparative study on adhesive performance of functional monomers. Journal of Dental Research. Link

    • Key Finding: Established 10-MDP as the premier monomer for HAp bonding due to insoluble salt form
  • Van Meerbeek, B., et al. (2011). Relationship between bond-strength tests and clinical outcomes.[2] Dental Materials.[2][3][4][5][6] Link

    • Key Finding: Correlates XPS chemical bonding evidence with macro-scale bond strength durability.
  • Nagaoka, N., et al. (2017). Chemical interaction mechanism of 10-MDP with zirconia.[2][3][6][7] Scientific Reports.[3] Link

    • Key Finding: Detailed XPS and NMR evidence of P-O-Zr bond form
  • Thermo Fisher Scientific. XPS Reference Table: Phosphorus.Link

    • Key Finding: Standard binding energy references for phosph
  • Lung, C.Y.K., & Matinlinna, J.P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: An overview. Dental Materials.[2][3][4][5][6] Link

    • Key Finding: Comparison of silane hydrolysis vs.

Sources

ISO standard compliance for bis[2-(acryloyloxy)ethyl] hydrogen phosphate in medical devices

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: ISO Standard Compliance for Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate

Executive Summary

Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (CAS 40074-34-8), distinct from its methacrylate analogue (BMEP), represents a class of high-reactivity functional monomers used in medical hydrogels, rapid-cure adhesives, and superabsorbent polymers. While its phosphate group provides intrinsic adhesion to metallic and mineral substrates (e.g., hydroxyapatite, titanium), its acrylate backbone confers rapid polymerization kinetics often absent in traditional dental methacrylates like 10-MDP.

This guide provides a technical roadmap for validating this monomer under ISO 10993 (Biological Evaluation) and ISO 10993-18 (Chemical Characterization), comparing its performance against industry-standard alternatives.

Regulatory Framework & ISO Compliance

For medical devices, compliance is not merely about passing a test; it is about demonstrating a controlled risk profile. The high reactivity of the acrylate moiety in this monomer presents unique challenges compared to methacrylates.

Critical ISO Standards for Phosphate Acrylates
ISO StandardFocus AreaCritical Relevance to Bis[2-(acryloyloxy)ethyl] Phosphate
ISO 10993-18 Chemical CharacterizationHigh Priority: Acrylates are prone to hydrolysis.[] You must quantify degradation products (acrylic acid, ethylene glycol) and residual monomers.
ISO 10993-5 CytotoxicityHigh Priority: Acrylates generally exhibit higher cytotoxicity than methacrylates due to faster Michael addition reactions with cell proteins.
ISO 29022 Adhesion TestingStandard for validating the phosphate-calcium bond strength (Notched-edge shear bond strength).
ISO 4049 Polymer-based MaterialsValidates depth of cure and water sorption (critical for hydrophilic phosphate monomers).

Comparative Performance Analysis

We compare Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAHP) against two established alternatives:

  • 10-MDP: The "Gold Standard" for hydrolytic stability and adhesion.

  • BMEP (Bis-HEMA Phosphate): The structural methacrylate analogue of BAHP.

Table 1: Physicochemical & Performance Comparison
MetricBis[2-(acryloyloxy)ethyl] Phosphate (BAHP) 10-MDP (Gold Standard) BMEP (Methacrylate Analogue)
CAS Number 40074-34-885590-00-732435-46-4
Polymerization Kinetics Very Fast (

high)
ModerateModerate
Hydrolytic Stability Low (Lacks steric hindrance)High (Long hydrophobic spacer)Moderate
Adhesion Mechanism Chemical (Phosphate-Ca²⁺) + CrosslinkingChemical (Self-assembled Nanolayering)Chemical + Crosslinking
Cytotoxicity Risk High (Unreacted acrylates are irritants)Low (if cured properly)Moderate
Primary Use Case Rapid-set hydrogels, wound care, SAPsDental adhesives, Zirconia primersDental adhesives, Crosslinkers

Expert Insight: The choice of BAHP over BMEP is justified only when rapid cure rates (seconds) are required, such as in UV-curable wound dressings or 3D bioprinting inks. For long-term implants, 10-MDP is superior due to the "nanolayering" effect where MDP molecules self-assemble into stable calcium salts that resist hydrolysis.

Mechanism of Action & Degradation Pathways

Understanding the stability of the acrylate ester bond is crucial for the ISO 10993-18 Toxicological Risk Assessment. Unlike methacrylates, which have a methyl group providing steric protection to the ester carbonyl, acrylates are more susceptible to hydrolysis by esterases or acidic environments.

HydrolysisPathway Monomer Bis[2-(acryloyloxy)ethyl] Hydrogen Phosphate Environment Aqueous/Enzymatic Environment (pH < 5) Monomer->Environment Exposure Hydrolysis Hydrolysis of Ester Bond Monomer->Hydrolysis Calcium Ca2+ (Hydroxyapatite) Monomer->Calcium Binding Environment->Hydrolysis Accelerates Product1 Acrylic Acid (Irritant) Hydrolysis->Product1 Degradation Product2 Ethylene Glycol Phosphate Species Hydrolysis->Product2 Degradation Bond Stable Ca-Phosphate Interface Calcium->Bond Adhesion Bond->Hydrolysis Resists (if cured)

Figure 1: Competitive pathways between Calcium binding (Adhesion) and Hydrolysis (Degradation). Note that acrylates degrade faster than methacrylates, releasing acrylic acid.

Experimental Validation Protocols

To validate this material for a medical device submission, follow these self-validating protocols.

Protocol A: Chemical Purity & Stability (ISO 10993-18)

Objective: Quantify free acrylic acid and residual monomers.

  • Sample Prep: Dissolve monomer in deuterated DMSO (DMSO-d6).

  • Analysis: ¹H-NMR Spectroscopy (400 MHz).

  • Key Signals:

    • Acrylate Protons: 5.8–6.4 ppm (3H, m).

    • Methylene (adjacent to Phosphate): ~4.1 ppm.

    • Impurity (Acrylic Acid): Check for broad singlet at 10-12 ppm (COOH) or shift in vinyl peaks.

  • Acceptance Criteria: Purity >95%; Free Acrylic Acid <0.5% (w/w).

Protocol B: Notched-Edge Shear Bond Strength (ISO 29022)

Objective: Compare adhesion to Enamel/Dentin vs. 10-MDP.[2]

  • Substrate: Bovine incisors embedded in acrylic resin, ground to 600-grit SiC.

  • Application:

    • Group 1 (Test): Apply BAHP formulation (dissolved in Ethanol/Water). Agitate 20s. Air dry 5s. Light cure 10s (LED >800 mW/cm²).

    • Group 2 (Control): Apply 10-MDP based commercial primer (e.g., Clearfil SE Bond).

  • Bonding: Build composite cylinder (2.38 mm diameter) using a mold. Cure.

  • Storage: Store in water at 37°C for 24h (ISO requirement).

    • Stress Test: Thermocycle 5,000 cycles (5°C to 55°C) to simulate aging.

  • Testing: Shear in Universal Testing Machine at 1.0 mm/min.

  • Data Output: Record Failure Mode (Adhesive vs. Cohesive).

    • Note: BAHP often shows lower bond strength (~20-25 MPa) vs 10-MDP (~35-40 MPa) due to lack of self-assembly, but higher crosslinking density.

Protocol C: Cytotoxicity via MTT Assay (ISO 10993-5)

Objective: Assess biological safety of the cured polymer.[3]

  • Extraction: Incubate cured polymer discs in MEM culture medium (3 cm²/mL) for 24h at 37°C.

  • Cell Line: L929 Mouse Fibroblasts (Standard ISO cell line).

  • Exposure: Replace cell medium with extraction medium. Incubate 24h.

  • Assay: Add MTT reagent. Incubate 4h. Solubilize crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Validation: Viability must be >70% of negative control.

    • Critical Step: If viability is <70%, wash the cured polymer in ethanol/water for 48h to remove unreacted acrylate monomers before extraction.

ISO Compliance Workflow

The following diagram outlines the logical flow for regulatory submission for a device containing Bis[2-(acryloyloxy)ethyl] hydrogen phosphate.

ISO_Workflow cluster_Chem Chemical Characterization (ISO 10993-18) cluster_Bio Biological Testing (ISO 10993-5/10) Start Device Design (Contains BAHP) Extract Exhaustive Extraction (Polar/Non-polar solvents) Start->Extract ID Identify Leachables (GC-MS, LC-MS) Extract->ID Quant Quantify Acrylates & Degradants ID->Quant Cyto Cytotoxicity (In Vitro) MTT/XTT Assay Quant->Cyto Dose Selection Risk Toxicological Risk Assessment (TRA) Quant->Risk Input Data Sens Sensitization (LLNA / Guinea Pig) Cyto->Sens Irrit Irritation (Intracutaneous) Sens->Irrit Irrit->Risk Bio Data Submit Regulatory Submission (FDA 510(k) / MDR) Risk->Submit Margin of Safety > 1

Figure 2: Integrated testing strategy prioritizing chemical characterization to justify biological test choices.

References

  • International Organization for Standardization. (2020).[4] ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.

  • Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785. (Contextualizes phosphate monomers).[5][6][7]

  • Yoshihara, K., et al. (2011). "Nanolayering of phosphoric acid ester monomer on enamel and dentin." Acta Biomaterialia, 7(8), 3187-3196. (Mechanism of 10-MDP vs other phosphates).

  • International Organization for Standardization. (2013). ISO 29022:2013 Dentistry — Adhesion — Notched-edge shear bond strength test.

  • Moszner, N., et al. (2005). "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials, 21(10), 895-910. (Comparative chemistry of functional monomers).

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.